ICA-105574
説明
特性
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-57-3 | |
| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of ICA-105574
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-105574 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization. Its primary mechanism of action involves the profound attenuation of C-type inactivation, a key intrinsic gating process that limits hERG channel conductivity at positive membrane potentials. By binding to a specific hydrophobic pocket within the channel's pore domain, this compound stabilizes the open, non-inactivated state of the selectivity filter. This results in a significant increase in outward potassium current, leading to a shortening of the cardiac action potential duration. This unique mechanism has positioned this compound as a valuable pharmacological tool for investigating hERG channel gating and as a potential therapeutic agent for conditions associated with delayed cardiac repolarization, such as Long QT Syndrome (LQTS). This guide provides an in-depth overview of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action: Attenuation of hERG Inactivation
This compound exerts its primary effect by directly modulating the gating properties of the hERG potassium channel. Unlike channel blockers, this compound is a potent activator that significantly enhances the outward potassium current (IKr) through the channel. The principal mechanism underlying this activation is the pharmacological removal of the hERG channel's rapid, voltage-dependent C-type inactivation.[1][2][3]
This is achieved by inducing a substantial positive shift in the voltage dependence of inactivation.[4][5] For instance, at a concentration of 2 µM, this compound can shift the voltage dependence of hERG inactivation by as much as +183 mV.[4] This profound shift effectively prevents the channel from entering an inactivated state at physiological membrane potentials, thereby increasing the overall potassium efflux during the cardiac action potential.
Molecular dynamics simulations and mutagenesis studies suggest that this compound stabilizes the conformation of the selectivity filter, preventing the conformational changes that lead to inactivation.[6][7] In addition to its dominant effect on inactivation, this compound also causes a modest negative shift in the voltage-dependence of activation and slows the deactivation of the channel.[8]
Interestingly, this compound exhibits opposite effects on the closely related human EAG1 (hEAG1) channel, where it enhances inactivation, highlighting the nuanced structure-activity relationship of this compound.[5]
Quantitative Pharmacology of this compound
The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize key quantitative data on its activity.
Table 1: In Vitro Potency and Efficacy of this compound on hERG Channels
| Parameter | Value | Cell System | Reference |
| EC50 (Current Amplitude) | 0.5 ± 0.1 µM | HEK cells expressing hERG | [1][3] |
| EC50 (hERG Activation) | 0.42 ± 0.04 µM | HEK cells expressing hERG | [8][9] |
| Hill Slope (nH) | 3.3 ± 0.2 | HEK cells expressing hERG | [1][3] |
| Hill Coefficient (nH) | 2.5 ± 0.3 | Not Specified | [8] |
| Maximal Current Increase | > 10-fold | HEK cells expressing hERG | [1] |
| Maximal Current Increase (Emax) | 5.5 ± 0.3-fold | Not Specified | [8] |
| Shift in V0.5 of Inactivation | +182 mV (at 2 µM) | Not Specified | |
| Shift in V0.5 of Activation | -11 mV (at 3 µM) | Not Specified |
Table 2: In Vivo and Ex Vivo Effects of this compound on Cardiac Repolarization
| Experimental Model | Dosage/Concentration | Effect | Reference |
| Guinea-pig ventricular myocytes | 3-10 µM | Concentration-dependent shortening of Action Potential Duration (APD) | [1][3] |
| Langendorff-perfused guinea-pig hearts | Not Specified | Shortened QT and QTc intervals and Monophasic Action Potential Duration (MAP90) | [9] |
| Anesthetized dogs | 10 mg/kg | Significant shortening of QT and QTc intervals | [9] |
| Porcine model of LQT8 | 3 mg/kg (single IV dose) | Immediate shortening of QTc interval by ~28% | [1] |
Binding Site and Molecular Interactions
Site-directed mutagenesis and molecular modeling studies have identified the binding site of this compound within a hydrophobic pocket of the hERG channel's pore domain.[5][6] This pocket is located between two adjacent subunits and is formed by the S5 helix, the pore helix, and the S6 helix.[5][7] This binding site is distinct from that of classical hERG channel blockers, which typically bind within the central cavity of the pore.[6]
The binding of this compound is proposed to allosterically stabilize the selectivity filter in a conformation that is permissive to potassium ion conduction and resistant to inactivation.[4][7] The nitro moiety on the benzamide ring of this compound has been shown to be crucial for its activity.[6]
Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on hERG channel currents in a controlled in vitro setting.
-
Cell Preparation:
-
Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cells are passaged and plated onto glass coverslips for recording.
-
Prior to recording, cells are washed and resuspended in an extracellular buffer solution.[10]
-
-
Solutions:
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing voltage step is applied (e.g., to +40 mV for 500 ms), followed by a repolarizing ramp or step to measure the tail current.[10]
-
This compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
-
In Vivo QT Interval Assessment in Animal Models
These studies are crucial for understanding the physiological effects of this compound on cardiac repolarization in a whole-organism context.
-
Animal Models:
-
Experimental Procedure (Anesthetized Dog Model):
-
Animals are anesthetized and instrumented for continuous electrocardiogram (ECG) recording.
-
Baseline ECG parameters, including the QT interval, are recorded.
-
This compound is administered intravenously, often at escalating doses.
-
ECG recordings are continuously monitored during and after drug administration.
-
Blood samples may be collected to determine the plasma concentration of this compound.[9]
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the hERG potassium channel.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing a novel hERG channel activator like this compound.
References
- 1. hERG channel agonists show promise for treating long QT syndrome type 8 | BioWorld [bioworld.com]
- 2. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward a Structural View of hERG Activation by the Small-Molecule Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
ICA-105574: A Potent Activator of the hERG Potassium Channel - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction, often associated with Long QT Syndrome (LQTS), can lead to life-threatening arrhythmias. ICA-105574, or 3-nitro-N-(4-phenoxyphenyl)-benzamide, has emerged as a potent and efficacious activator of the hERG channel, offering a potential therapeutic avenue for conditions associated with reduced hERG function. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, electrophysiological effects, and the experimental methodologies used to characterize its activity.
Introduction
The hERG (Kv11.1) potassium channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[1] Rapid voltage-dependent inactivation is a hallmark of hERG channels, limiting outward potassium flow during the action potential plateau.[1][2] this compound is a small molecule that has been identified as a potent activator of the hERG channel.[3][4][5][6] Its primary mechanism of action is the profound attenuation of this inactivation process, leading to a significant increase in hERG current.[3][4][7] This property makes this compound a valuable research tool for studying hERG channel gating and a potential therapeutic agent for LQTS.[2][8]
Mechanism of Action
This compound exerts its activating effect on the hERG channel primarily by removing channel inactivation.[3][4] This is achieved by inducing a dramatic positive shift in the voltage dependence of inactivation.[1][4] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket within the pore domain of the channel.[1][7][9] This binding site is located between two adjacent subunits, bordered by the S5 and S6 transmembrane segments and the pore helix.[1][9] The binding of this compound is thought to stabilize the conformation of the selectivity filter, which is intrinsically linked to the inactivation gate, thereby preventing the channel from entering an inactivated state.[7][8]
Signaling Pathway of this compound Action
References
- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 7. Toward a Structural View of hERG Activation by the Small-Molecule Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ICA-105574 on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ICA-105574 on the cardiac action potential. This compound is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound primarily exerts its effects by modulating the gating properties of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The principal mechanism is the removal of hERG channel inactivation.[1] This leads to a significant potentiation of the outward potassium current during the plateau phase of the cardiac action potential, thereby accelerating repolarization and shortening the action potential duration (APD).
Quantitative Effects on hERG Channels and Cardiac Action Potential
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Potency and Efficacy of this compound on hERG Channels
| Parameter | Value | Species/Model | Reference |
| EC50 | 0.5 ± 0.1 µM | hERG channels | [1][2] |
| Hill Slope (nH) | 3.3 ± 0.2 | hERG channels | [1][2] |
| Current Amplification | > 10-fold | hERG channels | [1][3] |
| Voltage Dependence Shift of Inactivation | +183 mV (at 2 µM) | hERG1 channels | [4] |
| Activation V0.5 Shift | -11 mV (at 3 µM) | hERG1 channels | [3] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD) and QT Interval
| Concentration/Dose | Effect on APD/QT Interval | Species/Model | Reference |
| 3-10 µM | Concentration-dependent shortening of APD | Guinea-pig ventricular myocytes | [1] |
| 3 µM | ~70% shortening of APD | Guinea-pig ventricular myocytes | [3] |
| 1 µM | Reverses APD prolongation induced by Dofetilide and Moxifloxacin | Guinea-pig ventricular myocytes | [1] |
| 10 mg/kg | Significant shortening of QT and QTc intervals | Anesthetized dogs | [5][6] |
| Not Specified | Significant shortening of QT, QTc, and MAP90 | Langendorff-perfused guinea-pig hearts | [5][6] |
Signaling Pathway and Mechanism of Action
The interaction of this compound with the hERG channel involves a direct binding to a hydrophobic pocket, which allosterically modifies the channel's inactivation gate.[4] This prevents the channel from entering its non-conducting inactivated state, thereby increasing the overall outward potassium current.
Caption: Mechanism of this compound action on the hERG channel.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKr Measurement
This protocol is designed to measure the effects of this compound on the IKr current in isolated ventricular myocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig or rabbit hearts.
-
Solutions:
-
Recording:
-
Cells are placed in a perfusion chamber on an inverted microscope and maintained at 37°C.[7]
-
Whole-cell configuration is achieved using glass microelectrodes with resistances of 1-2 MΩ.[7]
-
Membrane potential is held at a specific holding potential, and voltage steps are applied to elicit IKr currents.
-
Data is acquired using a patch-clamp amplifier and appropriate software.
-
-
Drug Application: A stable baseline is recorded for approximately 5 minutes before the application of this compound at various concentrations.[7]
Action Potential Duration (APD) Measurement in Isolated Myocytes
This protocol measures the effect of this compound on the action potential duration.
-
Cell and Solutions: Same as the patch-clamp protocol.
-
Recording:
-
Membrane potential is recorded under current-clamp conditions.[7]
-
Action potentials are elicited by applying a brief depolarizing stimulus (e.g., 2 ms) at a fixed frequency (e.g., every 5 seconds). The stimulus amplitude is set to approximately 1.2 times the threshold for eliciting an action potential.[7]
-
A stable baseline of action potentials is recorded before drug application.
-
-
Data Analysis: APD is measured at different levels of repolarization (e.g., APD90, the time taken to reach 90% repolarization).
Langendorff-Perfused Heart Model for QT Interval Measurement
This ex vivo model allows for the assessment of this compound's effects on the global cardiac electrical activity, reflected by the QT interval on a pseudo-ECG.
-
Heart Isolation: Guinea pig or rabbit hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed (37°C), oxygenated Krebs-Henseleit solution.
-
Recording:
-
Monophasic action potentials (MAPs) can be recorded from the epicardial surface.[8]
-
A volume-conducted ECG is recorded to measure the QT interval.
-
-
Drug Administration: this compound is added to the perfusate at desired concentrations after a stable baseline recording is obtained.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of a compound like this compound on cardiac action potential.
Caption: Experimental workflow for cardiac electrophysiology studies.
Potential Therapeutic and Proarrhythmic Implications
The ability of this compound to shorten the cardiac action potential suggests its potential as a therapeutic agent for conditions associated with delayed repolarization, such as Long QT Syndrome (LQTS).[9] Studies have shown that this compound can prevent arrhythmias induced by IKr and IKs inhibitors.[9] However, it is also important to note that excessive shortening of the action potential can carry a proarrhythmic risk, potentially leading to arrhythmias similar to those seen in Short QT Syndrome.[6][9] Therefore, a careful evaluation of the therapeutic window is crucial for the development of hERG channel activators.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an hERG Activator, this compound, on Electrophysiological Properties of Canine Hearts [jstage.jst.go.jp]
- 6. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac Action Potential Protocol [protocols.io]
- 8. scispace.com [scispace.com]
- 9. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ICA-105574 in Preventing Cardiac Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired ventricular repolarization is a primary contributor to the development of potentially fatal cardiac arrhythmias, often associated with Long QT Syndrome (LQTS). A key player in this process is the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). Dysfunction of this channel leads to a prolongation of the cardiac action potential, creating a substrate for arrhythmias. ICA-105574 has emerged as a potent and efficacious activator of the hERG channel, offering a promising therapeutic strategy for preventing such arrhythmias. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and quantitative data related to the antiarrhythmic properties of this compound.
Mechanism of Action: Targeting hERG Channel Inactivation
The principal mechanism by which this compound exerts its antiarrhythmic effect is through the potentiation of the hERG potassium channel.[1][2] It achieves this by specifically targeting and removing the channel's C-type inactivation, a critical process that normally reduces outward potassium flow during the cardiac action potential.[3] By removing this inactivation, this compound significantly increases the outward IKr current, leading to a more rapid and efficient repolarization of the ventricular myocytes.[1][4] This action effectively shortens the action potential duration (APD) in a concentration-dependent manner.[1]
Molecularly, this compound is proposed to bind to a hydrophobic pocket within the pore domain of the hERG channel.[3][5] This binding is thought to induce a subtle conformational change in the channel's selectivity filter, which disrupts the inactivation gating process.[6] Studies suggest a stoichiometric dependence, where the binding of multiple this compound molecules is necessary for the optimal activation of the channel.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| EC50 for hERG Current Potentiation | 0.5 ± 0.1 µM | Cellular models | [1][2] |
| Hill Slope (nH) | 3.3 ± 0.2 | Cellular models | [1][2] |
| Shift in Voltage Dependence of Inactivation | +182 mV (at 2 µM) | Not Specified | [3] |
| Shift in Voltage Dependence of Activation | -11 mV (at 3 µM) | Not Specified | [3] |
| APD Shortening in Ventricular Myocytes | ~70% (at 3 µM) | Guinea Pig | [3] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Parameter | Effect | Species/Model | Reference |
| Drug-Induced Arrhythmias | Complete prevention | Intact Guinea Pig Hearts (IKr and IKs inhibitors) | [4] |
| QT/QTc Interval Prolongation | Reversal | Intact Guinea Pig Hearts | [4] |
| Transmural Dispersion of Repolarization | Antagonized increases | Intact Guinea Pig Hearts | [4] |
| QT Interval Instability | Antagonized increases | Intact Guinea Pig Hearts | [4] |
| Sotalol-Induced QT Prolongation | Significant shortening | Animal Model | [6] |
Experimental Protocols
In Vitro Electrophysiology in Guinea-Pig Ventricular Myocytes
-
Objective: To assess the effect of this compound on action potential duration (APD) and ion currents.
-
Methodology:
-
Isolation of ventricular myocytes from guinea-pig hearts.
-
Whole-cell patch-clamp technique to record action potentials and ion currents.
-
Action potentials are elicited by current injections.
-
Cells are perfused with a control solution, followed by solutions containing various concentrations of this compound (e.g., 3-10 µM).
-
To induce APD prolongation, cells are pre-treated with IKr inhibitors (e.g., Dofetilide) or IKs inhibitors.
-
The ability of this compound to reverse this prolongation is then measured.
-
Peak repolarizing currents are measured before and after the application of this compound in the presence of IKr inhibitors.
-
Langendorff-Perfused Intact Guinea-Pig Heart Model
-
Objective: To evaluate the antiarrhythmic and potential proarrhythmic effects of this compound in an ex vivo heart model.
-
Methodology:
-
Guinea-pig hearts are isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution.
-
Electrocardiograms (ECG) are continuously recorded to measure QT and QTc intervals.
-
Arrhythmias are induced by perfusing the hearts with IKr and IKs inhibitors.
-
Once arrhythmias are established, this compound is administered to assess its ability to terminate the arrhythmia and restore normal sinus rhythm.
-
To assess proarrhythmic risk, hearts are perfused with higher concentrations of this compound in the absence of arrhythmia inducers to observe for any spontaneous arrhythmias.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in preventing arrhythmias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of ICA-105574: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of ICA-105574, a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein is intended to support research and development efforts in cardiology, pharmacology, and related fields.
Core Mechanism of Action
This compound primarily functions by modulating the gating properties of the hERG K+ channel. Its principal mechanism involves the removal of the channel's intrinsic inactivation, a critical process for normal cardiac repolarization.[1][2][3] This action leads to a significant potentiation of the outward potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. By attenuating inactivation, this compound effectively increases the number of conducting hERG channels at positive membrane potentials, thereby enhancing the repolarizing current.[4]
The binding site for this compound has been suggested to be a hydrophobic pocket located between adjacent subunits of the hERG channel, involving residues in the S5 and S6 transmembrane segments and the pore helix.[5][6][7] Interestingly, this compound exhibits opposite effects on the related Ether-a-go-go (EAG) K+ channels, where it enhances inactivation.[6][8] This differential activity is attributed to subtle differences in the inactivation mechanisms between the two channel types rather than a different binding site.[6][7]
Quantitative Biophysical Data
The following tables summarize the key quantitative biophysical parameters of this compound based on available literature.
| Parameter | Value | Channel/System | Reference(s) |
| Potency (EC50) | 0.5 ± 0.1 µM | hERG channel current | [1][2] |
| 0.42 ± 0.04 µM | hERG currents in HEK293 cells | [9] | |
| Hill Slope (nH) | 3.3 ± 0.2 | hERG channel current | [1][2] |
| 2.5 ± 0.3 | hERG currents in HEK293 cells | [9] | |
| Maximal Current Increase | > 10-fold | hERG current amplitude | [1][3] |
| 5.5 ± 0.3-fold | hERG currents in HEK293 cells | [9] | |
| Effect on Inactivation | Shifts voltage dependence to more positive potentials | hERG channels | [6][8] |
| Effect on Action Potential | Shortens action potential duration (APD) | Ventricular myocytes | [1][10] |
| Inhibition of hEAG1 (IC50) | 1.38 ± 0.04 µM (peak current) | hEAG1 channels | [8] |
| 0.44 ± 0.03 µM (end of pulse) | hEAG1 channels | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on the hERG channel.
Caption: Mechanism of this compound action on the hERG channel gating and cardiac repolarization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity on hERG Channels
This protocol outlines the general steps for characterizing the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 0.5 mg/mL geneticin).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Dilute to final concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal (≥1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG currents, apply a depolarizing step to a test potential (e.g., +20 mV to +40 mV) for 1-2 seconds to activate and inactivate the channels.
-
Follow with a repolarizing step to a potential where the tail current is measured (e.g., -50 mV) to observe the deactivating tail current, which reflects the population of channels that were open at the end of the depolarizing pulse.
-
Repeat this voltage protocol at a regular interval (e.g., every 10-15 seconds) to monitor current stability.
5. Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and digitize the data.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Measure the peak tail current amplitude at each concentration.
-
Construct a concentration-response curve by plotting the normalized current potentiation against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Caption: Experimental workflow for patch-clamp analysis of this compound on hERG channels.
Therapeutic Potential and Implications
The ability of this compound to enhance IKr and shorten the cardiac action potential duration suggests its potential as a therapeutic agent for Long QT Syndrome (LQTS), particularly LQT2, which is caused by loss-of-function mutations in the hERG gene.[10][11] By restoring the deficient repolarizing current, this compound may help to normalize the QT interval and reduce the risk of life-threatening arrhythmias associated with this condition.[10][11] However, it is important to note that excessive shortening of the action potential can also be pro-arrhythmic, indicating a need for careful dose-titration and evaluation of the therapeutic window.[10][12] Further research is warranted to fully elucidate the clinical utility of hERG channel activators like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The hERG Activator ICA-105574: A Potential Therapeutic for Long QT Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Long QT Syndrome (LQTS) is a cardiac disorder characterized by prolonged ventricular repolarization, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP). The most common forms, LQT1 and LQT2, are caused by loss-of-function mutations in genes encoding potassium channels critical for cardiac action potential duration. ICA-105574, a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.
Introduction to Long QT Syndrome and the Role of hERG
The cardiac action potential is a complex interplay of ion currents that orchestrate the heart's contraction and relaxation. The repolarization phase is primarily driven by the efflux of potassium ions through various channels. Two key currents are the rapid delayed rectifier potassium current (IKr) and the slow delayed rectifier potassium current (IKs).[1][2][3] IKr, conducted by the hERG (Kv11.1) channel, plays a crucial role in terminating the plateau phase and initiating repolarization.
Mutations in the KCNH2 gene, which encodes the hERG channel, can lead to LQT2, a subtype of Long QT Syndrome.[2] These mutations often result in a reduced IKr current, leading to a prolonged QT interval on the electrocardiogram (ECG) and an increased risk of fatal arrhythmias.[2] Acquired LQTS can also occur due to the blockade of hERG channels by various medications.[3] Therefore, strategies to enhance hERG channel function are of significant therapeutic interest.
This compound: A Novel hERG Channel Activator
This compound is a small molecule that acts as a potent activator of the hERG potassium channel. Its primary mechanism of action is the removal of the channel's intrinsic inactivation process.[4][5][6] This leads to a significant increase in the outward potassium current during the cardiac action potential, effectively shortening its duration.
Mechanism of Action
This compound binds to a hydrophobic pocket located between two adjacent subunits of the hERG channel, involving the S5 and S6 segments and the pore helix.[7] This binding allosterically modulates the channel's gating machinery, making the inactivated state less favorable. The result is a pronounced positive shift in the voltage dependence of inactivation.[8] Molecular dynamics simulations suggest that this compound stabilizes the selectivity filter in a conformation that is permissive for potassium ion conduction.[9][10]
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in a range of preclinical models, from single-cell electrophysiology to in vivo animal studies. These studies have consistently demonstrated its ability to shorten cardiac repolarization and suppress arrhythmias.
In Vitro Electrophysiology
Patch-clamp experiments on cells stably expressing hERG channels have shown that this compound potently increases IKr current. It significantly shortens the action potential duration (APD) in isolated ventricular myocytes.[4][11]
Ex Vivo and In Vivo Models
In Langendorff-perfused guinea pig hearts, this compound has been shown to shorten the QT and QTc intervals.[12] Studies in anesthetized dogs have also demonstrated a significant shortening of the QT and QTc intervals at clinically relevant plasma concentrations.[12] Furthermore, this compound has been shown to be effective in animal models of LQT2 and LQT8, where it ameliorated the arrhythmic substrate.[9][13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for hERG activation | 0.5 ± 0.1 µM | HEK293 | [4][5][6] |
| Hill Slope (nH) | 3.3 ± 0.2 | HEK293 | [4][5][6] |
| APD90 Shortening (at 3 µM) | ~70% | Guinea Pig Ventricular Myocytes | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| Anesthetized Dog | 10 mg/kg | Significant QT and QTc shortening | [12] |
| LQT8 Porcine Model | 3 mg/kg | Immediate and pronounced QTc shortening (~28%) | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the effect of this compound on hERG potassium currents in a heterologous expression system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human KCNH2 gene.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP, 1 CaCl2; pH 7.2 with KOH.
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Harvest cells using a gentle detachment solution and resuspend in the external solution.
-
Transfer the cell suspension to the recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the microelectrode and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hERG currents using a voltage-clamp protocol (e.g., depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to elicit the tail current).
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the resulting changes in hERG current.
Langendorff-Perfused Isolated Heart Model
Objective: To assess the effect of this compound on cardiac electrophysiology in an ex vivo heart model.
Animal Model: Male Hartley guinea pig (300-400 g).
Perfusion Solution (Krebs-Henseleit, in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.0 CaCl2; gassed with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the guinea pig and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.
-
Allow the heart to stabilize for at least 30 minutes.
-
Record baseline ECG and monophasic action potentials (MAPs).
-
Introduce this compound into the perfusate at increasing concentrations.
-
Continuously monitor and record ECG and MAP parameters (e.g., QT interval, APD).
Molecular Dynamics Simulation
Objective: To investigate the binding mode and mechanism of action of this compound on the hERG channel at an atomic level.
Software: GROMACS, AMBER, or similar molecular dynamics package.
Force Field: CHARMM36m or AMBER ff14SB for the protein, and a compatible force field for the lipid bilayer and this compound.
Procedure:
-
Obtain a high-resolution structure of the hERG channel (e.g., from the Protein Data Bank).
-
Embed the channel in a hydrated lipid bilayer (e.g., POPC).
-
Parameterize the this compound molecule using quantum mechanical calculations.
-
Dock this compound into its putative binding site on the hERG channel.
-
Perform energy minimization and equilibration of the entire system.
-
Run production molecular dynamics simulations for a sufficient duration (nanoseconds to microseconds) to observe stable binding and conformational changes.
-
Analyze the trajectories to study protein-ligand interactions, conformational changes in the selectivity filter, and ion permeation events.
Signaling Pathway
The therapeutic effect of this compound is mediated by its direct interaction with the hERG channel, leading to an increased IKr current and subsequent shortening of the cardiac action potential.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for the treatment of Long QT Syndrome, particularly LQT2. Its well-defined mechanism of action and consistent preclinical efficacy make it a strong candidate for further development. Future research should focus on clinical trials to establish its safety and efficacy in patients with LQTS. Additionally, the development of derivatives with improved pharmacokinetic and pharmacodynamic properties could further enhance the therapeutic potential of hERG channel activators. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in this field.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmicrosystems.com [cellmicrosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Simulating Ion Channels [channotation.org]
- 14. Langendorff Heart Studies - CorDynamics [cordynamics.com]
Preliminary Efficacy of ICA-105574: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574 is a novel small molecule that has demonstrated significant potential as a modulator of potassium channel activity, particularly the human Ether-à-go-go-Related Gene (hERG) and Ether-à-go-go (EAG) channels. These channels play a critical role in cardiac repolarization and neuronal excitability. Preliminary studies have highlighted the compound's unique efficacy in preventing cardiac arrhythmias by targeting the inactivation gating mechanism of these channels. This technical guide provides an in-depth summary of the available preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Modulation of Inactivation Gating
The primary mechanism of action of this compound is the modulation of the inactivation gating of hERG and hEAG potassium channels.[1][2] Inactivation is a critical process that regulates the flow of potassium ions through these channels.
-
On hERG Channels: this compound acts as a potent activator by attenuating hERG channel inactivation.[3][4] This leads to an increased outward potassium current, which in turn shortens the cardiac action potential duration.[3] The compound shifts the voltage dependence of inactivation to more positive potentials, effectively removing the inactivation at physiological membrane potentials.[5]
-
On hEAG Channels: In contrast to its effect on hERG channels, this compound enhances the inactivation of hEAG channels.[1][2]
Molecular modeling and site-directed mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket. This pocket is located between the S5/pore helix/S6 region of one subunit and the S6 of an adjacent subunit of the channel.[1][4] Interestingly, this compound appears to bind to the same site in both hERG and hEAG channels to produce its opposing functional effects.[2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Efficacy of this compound on hERG Channels
| Parameter | Value | Cell Line | Reference |
| EC50 for current potentiation | 0.5 ± 0.1 µM | HEK293 | [3] |
| Hill Slope (nH) | 3.3 ± 0.2 | HEK293 | [3] |
| Maximal current increase | > 10-fold | HEK293 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose | Effect | Reference |
| Guinea Pig (ventricular myocytes) | 3-10 µM | Concentration-dependent shortening of action potential duration | [3] |
| Guinea Pig (Langendorff-perfused hearts) | Not specified | Shortened QT and QTc intervals and monophasic action potential duration (MAP90) | [6] |
| Anesthetized Dogs | 10 mg/kg | Significantly shortened QT and QTc intervals | [6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The effects of this compound on hERG and hEAG channels were primarily investigated using the whole-cell patch-clamp technique in Human Embryonic Kidney (HEK293) cells stably expressing these channels.[6]
-
Cell Culture: HEK293 cells were cultured in standard media and transfected with the appropriate channel-expressing plasmids.
-
Electrophysiological Recordings:
-
Pipette Solution (Intracellular): Typically contained (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.
-
Bath Solution (Extracellular): Typically contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Voltage-Clamp Protocols: To study the effect on channel activation and inactivation, various voltage protocols were employed. A typical protocol to elicit hERG currents involved a holding potential of -80 mV, followed by a depolarizing pulse to potentials between -50 mV and +60 mV to activate the channels, and then a repolarizing pulse to -50 mV to measure the tail currents. The effect of this compound was assessed by comparing the current amplitudes and kinetics before and after the application of the compound.
-
-
Data Analysis: Concentration-response curves were generated by plotting the increase in current amplitude against the concentration of this compound and fitted with the Hill equation to determine the EC50 and Hill slope.[3]
Ex Vivo and In Vivo Animal Studies
-
Isolated Langendorff-Perfused Guinea Pig Hearts:
-
Preparation: Guinea pigs were heparinized and anesthetized, and their hearts were rapidly excised and mounted on a Langendorff apparatus. The hearts were retrogradely perfused with Krebs-Henseleit solution.
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) and electrocardiograms (ECGs) were recorded to assess the effects of this compound on action potential duration and QT interval.[6]
-
-
Anesthetized Dog Model:
-
Preparation: Dogs were anesthetized, and ECGs were recorded continuously.
-
Drug Administration: this compound was administered intravenously.
-
Data Collection: ECG parameters, including QT and QTc intervals, were measured before, during, and after drug infusion. Plasma concentrations of this compound were also determined.[6]
-
-
Arrhythmia Induction Models: In some studies, arrhythmias were induced in guinea pigs using IKr and IKs inhibitors to mimic long QT syndrome. The ability of this compound to prevent these arrhythmias was then evaluated.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on hERG channels.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a potent and efficacious modulator of hERG potassium channels with a clear mechanism of action. Its ability to shorten the action potential duration and prevent arrhythmias in preclinical models makes it a promising candidate for further development as a therapeutic agent for long QT syndrome and other related cardiac channelopathies. However, it is important to note that at higher concentrations, this compound has shown a potential proarrhythmic risk in normal hearts, indicating that a careful therapeutic window must be established.[7] Future studies should focus on comprehensive safety and toxicology assessments, as well as clinical trials to evaluate its efficacy and safety in humans.
References
- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of C-type inactivation in the hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICA-105574 in In Vitro Patch Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICA-105574 is a potent small molecule modulator of voltage-gated potassium channels. In in vitro patch clamp studies, it is primarily characterized as a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Its principal mechanism of action is the attenuation of hERG channel inactivation, leading to a significant increase in outward potassium current.[1][2][3] This property makes this compound a valuable pharmacological tool for studying hERG channel gating and physiology. In cardiac myocytes, this leads to a shortening of the action potential duration.[1][4]
Interestingly, this compound exhibits opposite effects on the related Ether-à-go-go (EAG) channel (Kv10.1), where it enhances inactivation.[2][5][6] While the "ICA" series of compounds includes selective openers for KCNQ2/3 channels, such as ICA-27243 and ICA-069673, this compound is not primarily active on this channel subtype.[5]
These application notes provide detailed protocols for utilizing this compound in in vitro whole-cell patch clamp electrophysiology, focusing on its effects on hERG channels.
Data Presentation
Table 1: Electrophysiological Effects of this compound on hERG Channels
| Parameter | Value | Cell Type | Reference |
| EC50 for hERG Current Potentiation | 0.5 ± 0.1 µM | Not Specified | [1] |
| 0.42 ± 0.04 µM | HEK293 cells | [7][8] | |
| Hill Slope (nH) | 3.3 ± 0.2 | Not Specified | [1] |
| 2.5 ± 0.3 | HEK293 cells | [7] | |
| Maximal Current Increase (Emax) | > 10-fold | Not Specified | [1] |
| 5.5 ± 0.3-fold | HEK293 cells | [7] | |
| Mechanism of Action | Removes hERG channel inactivation by shifting the voltage dependence of inactivation to more positive potentials.[1][2][3][5] | Various | [1][2][3][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of hERG Currents
This protocol describes the methodology for recording hERG currents from stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) and assessing the effect of this compound.
1. Cell Culture and Preparation:
-
Culture HEK293 or CHO cells stably expressing the hERG channel subunit (KCNH2) using standard cell culture techniques.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend the cells in the extracellular recording solution and allow them to recover for at least 30 minutes before recording.
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7]
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Dilute the this compound stock solution in the extracellular solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) immediately before use. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
3. Patch Clamp Electrophysiology:
-
Use a patch clamp amplifier and data acquisition system (e.g., Axopatch 200B).
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage Protocol for hERG Activation and Inactivation:
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2-5 seconds to activate the channels.
-
Follow this with a repolarizing step to -50 mV to observe the characteristic large tail current, which is a result of rapid recovery from inactivation before deactivation.
-
Repeat this voltage protocol at a regular interval (e.g., every 15-30 seconds) to monitor the current amplitude.
5. Application of this compound:
-
After obtaining a stable baseline recording of hERG currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).
-
To determine a concentration-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.
6. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV in the absence and presence of different concentrations of this compound.
-
Plot the percentage increase in current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.
Mandatory Visualizations
Caption: Experimental workflow for in vitro patch clamp studies of this compound on hERG channels.
Caption: Proposed mechanism of action of this compound on the hERG potassium channel.
References
- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kcnq (Kv7) channels exhibit frequency-dependent responses via partial inductor-like gating dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxcyte.com [maxcyte.com]
- 8. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICA-105574 in Guinea Pig Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574 is a potent and selective activator of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). In guinea pig ventricular myocytes, IKr is a critical component of phase 3 repolarization of the cardiac action potential. Activation of IKr by this compound leads to a significant shortening of the action potential duration (APD).[1][2] The primary mechanism of action for this compound is the removal of hERG channel inactivation, which markedly increases the IKr current.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in isolated guinea pig ventricular myocytes, with a particular focus on its effects on cardiac repolarization and its interaction with the slow component of the delayed rectifier potassium current (IKs). While this compound is highly selective for IKr, its potent activation of this current can functionally compensate for the inhibition of other repolarizing currents, such as IKs. This makes it a valuable pharmacological tool for dissecting the roles of IKr and IKs in ventricular repolarization and arrhythmogenesis.
Data Presentation
The following table summarizes the key quantitative effects of this compound on guinea pig ventricular myocytes and the hERG channel.
| Parameter | Species/Cell Line | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea Pig Ventricular Myocytes | 3-10 µM | Concentration-dependent shortening | [2] |
| hERG (IKr) Current Amplitude | HEK293 cells expressing hERG | EC50: 0.5 ± 0.1 µM | >10-fold increase | [2][3] |
| hERG (IKr) Current Hill Slope | HEK293 cells expressing hERG | - | 3.3 ± 0.2 | [2][3] |
| Arrhythmia Prevention | Intact Guinea Pig Hearts | Not specified | Completely prevented ventricular arrhythmias induced by IKr and IKs inhibitors | [1] |
| Reversal of APD Prolongation | Guinea Pig Ventricular Myocytes | 3 µM | Completely reverses APD prolongation when combined with NS1643 (10 µM) | [2] |
| Reversal of Current Inhibition | Guinea Pig Ventricular Myocytes | 1 µM | Reverses the inhibition of peak repolarizing currents by Dofetilide and Moxifloxacin to control levels | [2] |
Signaling Pathways and Mechanisms
The following diagram illustrates the primary mechanism of action of this compound on the hERG (IKr) channel and its subsequent effect on the cardiac action potential.
Experimental Protocols
Isolation of Guinea Pig Ventricular Myocytes
This protocol describes the enzymatic dissociation of ventricular myocytes from an adult guinea pig heart.
Materials:
-
Langendorff perfusion system
-
Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Ca2+-free Tyrode's solution
-
Enzyme solution: Ca2+-free Tyrode's solution containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
-
KB solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 0.5 EGTA, 1 MgCl2; pH 7.4 with KOH.
Procedure:
-
Anesthetize a guinea pig according to approved institutional animal care and use committee protocols.
-
Rapidly excise the heart and place it in ice-cold Tyrode's solution.
-
Cannulate the aorta on the Langendorff apparatus and perfuse with oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C for 5 minutes to clear the blood.
-
Switch the perfusion to Ca2+-free Tyrode's solution for 5-7 minutes.
-
Perfuse with the enzyme solution for 10-15 minutes, or until the heart becomes flaccid.
-
Detach the ventricles, mince the tissue in KB solution, and gently triturate to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle, then resuspend them in fresh KB solution. Cells are stored at 4°C and used within 8 hours.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the recording of action potentials and ionic currents from isolated guinea pig ventricular myocytes.
Solutions:
-
External Solution (for AP and IKr recording): Tyrode's solution with 1.8 mM CaCl2.
-
Pipette Solution (for AP and IKr recording): (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH 7.2 with KOH.
-
External Solution (for IKs recording): Tyrode's solution with 1.8 mM CaCl2 and an IKr blocker (e.g., 1 µM Dofetilide or 3 µM E-4031).
-
Pipette Solution (for IKs recording): Same as for AP and IKr recording.
Procedure:
-
Place a coverslip with adherent myocytes in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the appropriate external solution at 35-37°C.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with pipette solution.
-
Form a giga-ohm seal with a healthy, rod-shaped myocyte.
-
Rupture the patch of membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for at least 5 minutes before recording.
Action Potential Recording:
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a desired frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record steady-state action potentials in the presence of the compound.
IKr and IKs Recording:
-
Switch the amplifier to voltage-clamp mode.
-
To record IKr, use a voltage protocol to elicit the current (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to record the tail current).
-
To isolate IKs, add a selective IKr blocker to the external solution and use a voltage protocol appropriate for IKs (e.g., hold at -50 mV, depolarize to various potentials between -20 and +60 mV for 5 seconds, and repolarize to -50 mV).
-
Record baseline currents.
-
Apply this compound and/or an IKs blocker (e.g., HMR-1556) to investigate their effects.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for investigating the effects of this compound and the logical relationship of its impact on cardiac repolarization, particularly in the context of IKs inhibition.
Conclusion
This compound is a valuable pharmacological tool for studying cardiac repolarization in guinea pig ventricular myocytes. Its potent and selective activation of IKr allows for the investigation of the role of this current in shaping the action potential. Furthermore, its ability to counteract the effects of IKs inhibition provides a powerful model for understanding the compensatory mechanisms that maintain cardiac electrical stability. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies of cardiac electrophysiology and pharmacology.
References
Application Notes and Protocols for ICA-105574 in Animal Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574 is a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1][2][3] Pathological reduction in IKr, due to genetic mutations or off-target drug effects, can lead to a prolongation of the cardiac action potential and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).[4] this compound enhances IKr by removing the channel's natural inactivation process, thereby increasing the repolarizing current.[1][2][3] This mechanism suggests its potential as a therapeutic agent for arrhythmias associated with delayed cardiac repolarization. These application notes provide detailed protocols for investigating the anti-arrhythmic properties of this compound in established guinea pig and canine arrhythmia models.
Mechanism of Action
This compound exerts its effects by directly binding to the hERG channel. This interaction causes a significant positive shift in the voltage dependence of C-type inactivation, effectively removing this inactivation at physiological membrane potentials.[5] This leads to a more than 10-fold potentiation of the IKr current amplitude, with an EC50 value of approximately 0.5 µM.[1][2][3] By augmenting the repolarizing IKr, this compound shortens the action potential duration (APD) in ventricular myocytes in a concentration-dependent manner.[1][3] This shortening of the APD is the primary mechanism behind its anti-arrhythmic effects in models of delayed repolarization.
Data Presentation
Table 1: Electrophysiological Effects of this compound in Guinea Pig Ventricular Myocytes
| Parameter | Concentration (µM) | Effect | Reference |
| hERG Current | 0.5 | EC50 for >10-fold current potentiation | [1][2][3] |
| Action Potential Duration (APD) | 3-10 | Concentration-dependent shortening | [1][3] |
| Dofetilide-induced APD Prolongation | 1 | Reverses inhibition of peak repolarizing currents | [1] |
| NS1643-induced APD Prolongation | 3 | Completely reverses APD prolongation (in combination with 10 µM NS1643) | [1] |
Table 2: Anti-Arrhythmic Effects of this compound in Langendorff-Perfused Guinea Pig Hearts
| Arrhythmia Model | This compound Concentration | Outcome | Reference |
| IKr and IKs Inhibitor-induced | Not specified | Completely prevented ventricular arrhythmias | [1] |
| Normal Hearts | Higher concentrations | Potential proarrhythmic risk | [1] |
Table 3: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Dose | Free Plasma Concentration (approx.) | Effect on QT/QTc Interval | Reference |
| 10 mg/kg | 1.7 µM | Significant shortening | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Langendorff-Perfused Guinea Pig Heart Model of Drug-Induced Arrhythmia
This protocol describes the induction of arrhythmias in an isolated guinea pig heart using inhibitors of IKr and IKs, and the subsequent evaluation of the anti-arrhythmic effects of this compound.
1. Heart Preparation and Langendorff Perfusion:
-
Anesthetize a male Dunkin-Hartley guinea pig (300-400g) with an appropriate anesthetic.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Maintain a constant perfusion pressure of 60-80 mmHg and a temperature of 37°C.
-
Allow the heart to stabilize for at least 30 minutes.[7]
2. Electrophysiological Recordings:
-
Place recording electrodes on the epicardial surface of the right and left ventricles to record monophasic action potentials (MAPs).
-
Record a surface electrocardiogram (ECG) simultaneously.
-
Continuously monitor heart rate, QT interval, and MAP duration at 90% repolarization (MAPD90).
3. Arrhythmia Induction:
-
Following the stabilization period, perfuse the heart with a combination of an IKr inhibitor (e.g., E-4031, 10-100 nM) and an IKs inhibitor (e.g., Chromanol 293B, 10 µM) to induce a significant prolongation of the QT interval and promote arrhythmias.[8]
-
Monitor for the occurrence of early afterdepolarizations (EADs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
4. Application of this compound:
-
Once a stable arrhythmic state is achieved, or after a defined period of perfusion with the IKr/IKs inhibitors, introduce this compound into the perfusate at desired concentrations (e.g., 0.1, 0.3, 1, 3 µM).
-
Administer each concentration for a period of 15-20 minutes to allow for equilibration.
-
Continuously record electrophysiological parameters and assess the ability of this compound to reverse QT prolongation and suppress arrhythmias.
Protocol 2: In Vivo Evaluation of this compound in an Anesthetized Dog Model
This protocol outlines the in vivo assessment of this compound's effects on cardiac electrophysiology in anesthetized dogs. While a specific arrhythmia induction protocol for this model with this compound is not detailed in the provided search results, a general methodology for electrophysiological studies in anesthetized dogs is presented.
1. Animal Preparation and Anesthesia:
-
Use healthy adult beagle dogs of either sex.
-
Anesthetize the animals with an appropriate anesthetic regimen (e.g., induction with thiopental and maintenance with isoflurane).[9]
-
Mechanically ventilate the dogs and monitor vital signs (heart rate, blood pressure, body temperature) throughout the experiment.
2. Electrophysiological Monitoring:
-
Place needle electrodes subcutaneously to record a standard lead II ECG.
-
Introduce a catheter with recording electrodes into the right ventricle via the femoral vein for intracardiac recordings.
-
Continuously record surface ECG and intracardiac electrograms.
3. Drug Administration:
-
Administer this compound intravenously. A dose of 10 mg/kg has been shown to achieve a free plasma concentration of approximately 1.7 µM.[6]
-
The vehicle for in vivo administration can be a mixture of 10% N,N-dimethylacetamide, 70% polyethylene glycol 400, and 20% water for injection.
-
Monitor ECG parameters (QT, QTc, heart rate) before, during, and after drug administration.
4. Data Analysis:
-
Measure the QT interval and correct for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).
-
Analyze changes in electrophysiological parameters from baseline following the administration of this compound.
Conclusion
This compound demonstrates significant potential as an anti-arrhythmic agent in preclinical models of delayed cardiac repolarization. Its mechanism of action, centered on the activation of the hERG channel through the removal of inactivation, effectively shortens the action potential duration and QT interval. The provided protocols offer a framework for the continued investigation of this compound and other hERG channel activators in both ex vivo and in vivo settings. Careful consideration should be given to the potential for proarrhythmic effects at higher concentrations.[1] Further studies are warranted to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of ICa suppresses early afterdepolarizations and reduces transmural dispersion of repolarization in a whole heart model of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Anesthesia & Arrhythmias in Dogs [cliniciansbrief.com]
Application Notes and Protocols for ICA-105574 in Shortening Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574 is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2][3] Its primary mechanism of action is the removal of hERG channel inactivation, leading to an increase in the outward potassium current (IKr) during the cardiac action potential.[1][3][4] This enhancement of repolarizing current results in a concentration-dependent shortening of the action potential duration (APD).[1][3] These characteristics make this compound a valuable pharmacological tool for studying cardiac repolarization and a potential therapeutic agent for conditions associated with prolonged QT intervals, such as Long QT Syndrome (LQTS).[5] However, at higher concentrations, it may carry a proarrhythmic risk.[4]
Signaling Pathway and Mechanism of Action
This compound directly interacts with the hERG channel. By attenuating the fast, voltage-dependent inactivation of the channel, it increases the outward potassium current during the plateau phase of the cardiac action potential, thereby accelerating repolarization and shortening the APD.[5][6]
Caption: Mechanism of this compound on the hERG potassium channel.
Application Notes
This compound has demonstrated efficacy in shortening action potential duration across various experimental models. Below is a summary of its quantitative effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Concentration | Effect | Reference(s) |
| hERG Current Activation (EC50) | HEK293 cells expressing hERG | 0.5 ± 0.1 µM | >10-fold increase in current amplitude | [1][3] |
| hERG Current Activation (EC50) | HEK293 cells expressing hERG | 0.42 ± 0.04 µM | 5.5-fold increase in current amplitude | [7] |
| Action Potential Duration (APD) Shortening | Guinea-pig ventricular myocytes | 3-10 µM | Concentration-dependent shortening | [2] |
| Reversal of Drug-Induced APD Prolongation | Guinea-pig ventricular myocytes | 1 µM | Reverses inhibition by Dofetilide and Moxifloxacin | [2] |
Table 2: Ex Vivo Efficacy of this compound
| Parameter | Species | Preparation | Concentration | Effect | Reference(s) |
| Monophasic Action Potential Duration at 90% Repolarization (MAP90) | Guinea-pig | Langendorff-perfused heart | 0.3, 1, and 3 µM | Significant shortening | [7][8] |
| QT and QTc Intervals | Guinea-pig | Langendorff-perfused heart | 0.3, 1, and 3 µM | Significant shortening | [7][8] |
Table 3: In Vivo Efficacy of this compound
| Parameter | Species | Dosage | Resulting Free Plasma Concentration | Effect | Reference(s) |
| QT and QTc Intervals | Anesthetized Dogs | 10 mg/kg (intravenous) | ~1.7 µM | Significant shortening | [7][8] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on action potential duration in different experimental settings.
Protocol 1: In Vitro Assessment of Action Potential Duration using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording action potentials from isolated cardiomyocytes or cell lines expressing relevant ion channels.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pigs or use a suitable cell line (e.g., HEK293) stably expressing the hERG channel.
-
Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.
2. Solutions:
-
External (Bath) Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution: (in mM) 115 K-aspartate, 35 KOH, 3 MgCl2, 10 HEPES, 11 EGTA, 5 Glucose, 3 MgATP; pH adjusted to 7.4 with KOH.[9]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain the bath temperature at 36 ± 1 °C.
-
Establish a whole-cell patch-clamp configuration.
-
Switch to current-clamp mode to record action potentials.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Allow the cell to stabilize and record baseline action potentials for several minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record action potentials after a steady-state effect is reached (typically 5-10 minutes).
-
Perform a washout by perfusing with the drug-free external solution to assess reversibility.
4. Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) from the recorded traces.
-
Compare the APD90 values at baseline, in the presence of this compound, and during washout.
Protocol 2: Ex Vivo Assessment of Monophasic Action Potential Duration in a Langendorff-Perfused Isolated Heart
This protocol allows for the assessment of this compound's effects on the integrated electrical activity of the whole heart.
1. Heart Preparation:
-
Anesthetize a guinea pig and administer heparin.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37 °C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
2. Perfusion Solution (Krebs-Henseleit):
-
(in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.
3. Monophasic Action Potential (MAP) and ECG Recording:
-
Place a MAP catheter on the epicardial surface of the left ventricle.
-
Position ECG electrodes to record a surface electrocardiogram.
-
Allow the heart to stabilize for at least 30 minutes.
-
Record baseline MAP and ECG signals. The heart can be allowed to beat spontaneously or paced at a constant cycle length.
4. Drug Perfusion:
-
Introduce this compound into the perfusion solution at cumulative concentrations (e.g., 0.3, 1, and 3 µM), allowing for a 15-20 minute equilibration period at each concentration.[7]
-
Continuously record MAP and ECG throughout the drug perfusion period.
5. Data Analysis:
-
Measure the MAP duration at 90% repolarization (MAP90).
-
Measure the QT interval from the ECG and correct for heart rate (QTc).
-
Compare the MAP90 and QTc values at baseline and in the presence of different concentrations of this compound.
Protocol 3: In Vivo Assessment of QT Interval in an Anesthetized Canine Model
This protocol is for evaluating the systemic effects of this compound on cardiac repolarization in a large animal model.
1. Animal Preparation:
-
Fast the dog overnight with free access to water.
-
Induce and maintain anesthesia (e.g., with propofol and isoflurane).[10]
-
Intubate and ventilate the animal.
-
Place catheters for drug administration (e.g., in the cephalic vein) and blood sampling (e.g., in the femoral artery).
-
Monitor vital signs, including heart rate, blood pressure, and body temperature.[10]
2. ECG Recording:
-
Attach ECG leads to record a standard lead II electrocardiogram.
-
Allow the animal to stabilize under anesthesia and record baseline ECG for a sufficient period.
3. Drug Administration:
-
Administer this compound intravenously. A dose of 10 mg/kg has been shown to be effective.[7][8]
-
Continuously record the ECG during and after drug administration.
4. Blood Sampling:
-
Collect blood samples at various time points after drug administration to determine the plasma concentration of this compound.
5. Data Analysis:
-
Measure the QT interval from the ECG recordings.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Van de Water's).
-
Correlate the changes in the QTc interval with the plasma concentrations of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on action potential duration.
Caption: General workflow for evaluating this compound effects.
References
- 1. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICA-105574 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574 is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][] Its primary mechanism of action involves the removal of hERG channel inactivation, leading to a significant potentiation of current amplitudes.[1] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, intended for researchers and professionals in drug development and related scientific fields.
Mechanism of Action
This compound enhances hERG channel activity by preventing its inactivation, which results in an increased outward potassium current. This modulation of ion channel function leads to a shortening of the action potential duration in ventricular myocytes.[1] The compound has been shown to potentiate hERG current amplitudes by more than 10-fold with an EC50 value of approximately 0.5 ± 0.1 μM.[1]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄N₂O₄ | [1][3] |
| Molecular Weight | 334.33 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98% | [3] |
| CAS Number | 316146-57-3 | [1] |
Table 2: Solubility and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [1][][3] |
| Maximum Stock Concentration | 250 mg/mL (747.76 mM) in DMSO (ultrasonic assistance may be needed) | [1] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months or -20°C for up to 1 month | [1][4] |
Table 3: Recommended Concentrations for Cell Culture Experiments
| Application | Concentration Range | Reference |
| hERG Channel Activation | 0.1 - 10 µM | [1] |
| EC₅₀ for hERG Activation | ~0.5 µM | [1] |
| Reversal of Drug-induced APD Prolongation | 1 - 3 µM | [1] |
| Shortening of APD in Ventricular Myocytes | 3 - 10 µM | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 334.33 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.34 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[1]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]
2. Application of this compound to Cell Cultures
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
Cultured cells (e.g., HEK293 cells stably expressing hERG channels, cardiomyocytes)
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
-
Treatment of Cells: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream assays, such as patch-clamp electrophysiology, calcium imaging, or cell viability assays.
Visualizations
Caption: Experimental workflow for preparing and applying this compound.
Caption: Mechanism of action of this compound on the hERG potassium channel.
References
Application Notes and Protocols for Measuring ICA-105574 Effects on hERG Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2][3] Inhibition of hERG channel activity can lead to acquired Long QT Syndrome, a disorder that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[3] Consequently, assessing the effects of novel chemical entities on hERG channels is a critical step in preclinical drug safety evaluation.[4]
ICA-105574 is a potent and efficacious activator of the hERG potassium channel.[5][6][7] Its primary mechanism of action is the removal of hERG channel inactivation, which leads to a significant potentiation of current amplitudes.[1][5][6][7] This document provides detailed application notes and protocols for measuring the effects of this compound on hERG currents using standard electrophysiological techniques.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on hERG channel activity as reported in the literature.
Table 1: Potency of this compound on hERG Current Activation
| Parameter | Value | Cell Type | Reference |
| EC50 | 0.5 ± 0.1 µM | Recombinant hERG channels | [5][6][7] |
| Hill Slope (nH) | 3.3 ± 0.2 | Recombinant hERG channels | [5][6][7] |
| EC50 | 0.42 ± 0.04 µM | HEK293 cells expressing hERG | [8] |
| Hill Coefficient (nн) | 2.5 ± 0.3 | HEK293 cells expressing hERG | [8] |
| Maximal Current Increase | > 10-fold | Recombinant hERG channels | [5][6][7] |
| Maximal Current Increase (Emax) | 5.5 ± 0.3-fold | HEK293 cells expressing hERG | [8] |
Table 2: Electrophysiological Effects of this compound on hERG Channels
| Parameter | Effect of this compound | Concentration | Reference |
| Voltage-dependence of Inactivation | Shifts midpoint by >180 mV (from -86 mV to +96 mV) | 2 µM | [6] |
| Voltage-dependence of Activation | Small hyperpolarizing shifts (up to 11 mV) | 3 µM | [6] |
| Channel Deactivation | 2-fold slowing | 3 µM | [6] |
| Action Potential Duration (APD) in guinea pig ventricular myocytes | Concentration-dependent shortening (>70%) | 3 µM | [5][6] |
| QT and QTc intervals in anesthetized dogs | Significant shortening | 10 mg/kg | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in a Recombinant Cell Line
This protocol describes the measurement of hERG currents in a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel, which is the gold standard for assessing compound effects.[3][10][11]
1. Cell Culture:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene.[11][12]
-
Maintain cells in appropriate culture medium supplemented with antibiotics and selection agents.
-
Passage cells regularly to maintain a healthy, sub-confluent population for recordings.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8] Dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.[8]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.[12]
4. Voltage Protocol and Data Analysis:
-
To measure the effect of this compound on hERG activation, apply a voltage step protocol. A typical protocol consists of a depolarizing step to +20 mV for 1 second from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 1 second to elicit the characteristic hERG tail current.[12]
-
Apply different concentrations of this compound cumulatively to the same cell.[12]
-
Measure the peak tail current amplitude at -50 mV in the absence and presence of the compound.
-
Plot the concentration-response curve by normalizing the tail current amplitude in the presence of the compound to the control amplitude.
-
Fit the concentration-response data with the Hill equation to determine the EC50 and Hill slope.
Experimental workflow for whole-cell patch-clamp analysis.
Protocol 2: Action Potential Duration Measurement in Isolated Cardiac Myocytes
This protocol is for assessing the functional consequences of hERG channel activation by this compound on the action potential of isolated cardiac myocytes.
1. Myocyte Isolation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
-
Store the isolated myocytes in a calcium-free solution until use.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique in current-clamp mode.
-
Perfuse the selected myocyte with the external solution.
-
Achieve whole-cell configuration as described in Protocol 1.
3. Action Potential Elicitation and Measurement:
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses.
-
Record action potentials in the absence (control) and presence of different concentrations of this compound.
-
Measure the action potential duration at 90% repolarization (APD90).
-
Analyze the concentration-dependent effects of this compound on APD90.
Signaling pathway of this compound on cardiac myocytes.
Automated Patch-Clamp Systems
For higher throughput screening, automated patch-clamp systems can be employed.[10][11][12] These systems allow for the simultaneous recording from multiple cells in a 384-well plate format, significantly accelerating the evaluation of compound effects on hERG channels.[11][12] The general principles of cell handling, solutions, and voltage protocols are similar to manual patch-clamp, but are adapted for the automated platform.
Concluding Remarks
The protocols outlined in this document provide a robust framework for characterizing the effects of the hERG channel activator this compound. By employing these techniques, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other similar compounds. The use of both recombinant cell lines and native cardiac myocytes allows for a comprehensive understanding of the compound's effects from the molecular to the cellular level.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Application Notes: ICA-105574 in Cardiac Electrophysiology Research
1. Introduction
ICA-105574 is a potent and specific small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1. This channel is fundamentally responsible for conducting the rapid delayed rectifier potassium current (I_Kr), a critical component in the repolarization phase of the cardiac action potential.[1][2] The primary mechanism of action for this compound is the removal of the hERG channel's intrinsic C-type inactivation, which significantly potentiates the I_Kr current.[3][4] This property makes this compound an invaluable research tool for investigating cardiac repolarization, developing potential antiarrhythmic therapies for Long QT Syndrome (LQTS), and studying the mechanisms of drug-induced arrhythmias.
2. Mechanism of Action
This compound enhances hERG channel activity by directly interfering with its inactivation process. In normal physiology, the hERG channel undergoes rapid, voltage-dependent C-type inactivation, which limits outward potassium flow during the plateau of the action potential.[1][4] this compound binds to a hydrophobic pocket within the channel's pore domain, involving residues in the S5, S6, and pore helix regions.[4][5] This binding allosterically modifies the channel's conformation, making the inactivated state energetically unfavorable. The result is a profound positive shift in the voltage dependence of inactivation, effectively removing this intrinsic braking mechanism and leading to a sustained outward I_Kr current.[1][4] This sustained current accelerates the repolarization of the cardiomyocyte, thereby shortening the action potential duration (APD).[3][6]
3. Key Applications
-
Reversal of Long QT Syndrome (LQTS) Phenotypes: Impaired hERG function, due to genetic mutations (LQT2) or drug-induced block, leads to reduced I_Kr, prolonged APD, and an increased risk of fatal arrhythmias like Torsades de Pointes (TdP).[2][6] this compound can be used in cellular and animal models of LQTS to rescue channel function, shorten the APD, and prevent arrhythmias.[6][7][8]
-
Investigation of Cardiac Repolarization Dynamics: As a specific I_Kr activator, this compound allows researchers to precisely modulate the repolarization phase of the action potential, helping to dissect the role of I_Kr in both normal and pathological cardiac electrophysiology.
-
Modeling of Short QT Syndrome (SQTS): While beneficial in LQTS, excessive activation of hERG can lead to an abnormal shortening of the QT interval, a condition known as SQTS, which also carries arrhythmia risk.[4][9] Higher concentrations of this compound can be used to pharmacologically model SQTS, providing a platform to study its underlying arrhythmogenic mechanisms.[6][7]
4. Data Presentation: Pharmacological & Electrophysiological Effects
The following tables summarize the quantitative effects of this compound reported across various experimental models.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Channel | Species/Model | Citation |
|---|---|---|---|---|
| EC₅₀ (Activation) | 0.5 ± 0.1 µM | hERG | Not Specified | [3][10] |
| EC₅₀ (Activation) | 0.42 µM | hERG | HEK Cells | [9] |
| Hill Slope (nₕ) | 3.3 ± 0.2 | hERG | Not Specified | [3][10] |
| Inactivation V₁/₂ Shift | +183 mV | hERG | Not Specified | [1][4] |
| IC₅₀ (Inhibition) | 1.38 ± 0.04 µM (Peak) | hEAG1 | Xenopus Oocytes | [1] |
| IC₅₀ (Inhibition) | 0.44 ± 0.03 µM (End) | hEAG1 | Xenopus Oocytes |[1] |
Table 2: Electrophysiological Effects of this compound
| Effect | Concentration | Model System | Observations | Citation |
|---|---|---|---|---|
| APD Shortening | 3-10 µM | Guinea Pig Ventricular Myocytes | Concentration-dependent shortening. | [3] |
| APD Shortening | 3 µM | Guinea Pig Ventricular Myocytes | ~70% reduction in APD. | [4] |
| QT/QTc Interval | Not specified | Langendorff-perfused Guinea Pig Hearts | Significant shortening. | [6][9] |
| QT/QTc Interval | 10 mg/kg (in vivo) | Anesthetized Dogs | Significant shortening; free plasma concentration ~1.7 µM. | [9] |
| Arrhythmia Prevention | Not specified | Intact Guinea Pig Hearts | Prevented arrhythmias induced by I_Kr and I_Ks inhibitors. | [6] |
| Current Rescue | Not specified | Cellular models of LQT2 mutations | Restored I_Kr in A561V and G628S mutations. |[7][8] |
Protocols: Using this compound in Research
Protocol 1: In Vitro Characterization of hERG Current Modulation
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on hERG channels expressed in a heterologous system (e.g., HEK293 cells).
-
Objective: To quantify the potentiation of I_Kr by this compound and determine its EC₅₀.
-
Materials:
-
HEK293 cells stably expressing hERG channels.
-
Cell culture reagents (DMEM, FBS, etc.).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Methodology:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency. Dissociate cells for patch-clamp recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Maintain holding potential at -80 mV.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current. This protocol allows for the assessment of channel activation and deactivation.
-
Baseline Recording: Record baseline hERG currents in the external solution (vehicle control).
-
Drug Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) and record the steady-state current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the EC₅₀ and Hill slope.
-
Protocol 2: Assessment of APD in Isolated Ventricular Myocytes
This protocol details how to measure changes in action potential duration in primary cardiomyocytes in response to this compound.
-
Objective: To determine the effect of this compound on the repolarization phase of the cardiac action potential.
-
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig or rabbit).
-
Tyrode's solution (external solution).
-
Standard internal patch-clamp solution.
-
This compound stock solution.
-
-
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion protocols.
-
Recording Setup: Obtain a whole-cell configuration in current-clamp mode.
-
Action Potential Elicitation: Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Baseline Recording: Record stable baseline action potentials for several minutes in Tyrode's solution (vehicle control).
-
Drug Application: Perfuse the myocyte with a known concentration of this compound (e.g., 1 µM or 3 µM).[3]
-
Data Analysis: After the drug effect has reached a steady state, record the action potentials. Measure the APD at 50% and 90% repolarization (APD₅₀ and APD₉₀). Compare the APD values before and after drug application.
-
Protocol 3: Ex Vivo Evaluation of QT Interval in a Langendorff-Perfused Heart
This protocol outlines the procedure for assessing the effects of this compound on the electrocardiogram (ECG) in an isolated, retrogradely perfused heart.
-
Objective: To evaluate the integrated effect of this compound on cardiac electrical activity, specifically the QT interval.
-
Materials:
-
Animal heart (e.g., guinea pig, rabbit).
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.
-
ECG recording electrodes and acquisition system.
-
This compound stock solution.
-
-
Methodology:
-
Heart Isolation: Excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization & Recording: Allow the heart to stabilize for at least 20-30 minutes. Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Baseline Measurement: Record a stable baseline ECG for 10-15 minutes.
-
Drug Administration: Introduce this compound into the perfusate at the desired final concentration.
-
Data Acquisition: Continuously record the ECG throughout the drug perfusion period until a steady-state effect is observed.
-
Data Analysis: Measure the heart rate and QT interval from the ECG recordings. Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's). Compare baseline QTc to the QTc during drug perfusion.
-
References
- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
Application Notes and Protocols: In Vivo Experimental Setup for Testing ICA-105574
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the in vivo experimental setup for testing ICA-105574, a potent human ether-à-go-go-related gene (hERG) potassium channel activator. The primary focus of existing in vivo research has been on its cardiovascular effects, specifically its ability to shorten the cardiac action potential and prevent arrhythmias. This document outlines the established protocols for evaluating the cardiac effects of this compound in animal models. Additionally, recognizing the therapeutic potential of potassium channel modulators in neurological disorders, this document also provides detailed, proposed protocols for investigating the potential anti-epileptic and analgesic effects of this compound in validated in vivo models.
Mechanism of Action and Signaling Pathway
This compound is a potent and efficacious activator of the hERG potassium channel.[1][2] Its primary mechanism of action is the removal of hERG channel inactivation, which leads to a significant potentiation of the outward potassium current (IKr).[1][3] This enhancement of IKr activity results in a shortening of the cardiac action potential duration. By accelerating cardiac repolarization, this compound has demonstrated the potential to prevent arrhythmias associated with delayed repolarization, such as Long QT Syndrome (LQTS).[1][3][4]
Caption: Mechanism of action of this compound on the hERG potassium channel.
In Vivo Cardiovascular Studies
Summary of Preclinical In Vivo Data
| Animal Model | Dosing and Administration | Key Findings | Reference |
| Langendorff-perfused guinea-pig hearts | 3-10 μM | Concentration-dependent shortening of QT and QTc intervals and monophasic action potential duration (MAP90). Completely prevented ventricular arrhythmias caused by IKr and IKs inhibitors. | [3][5] |
| Anesthetized Dogs | 10 mg/kg, intravenous infusion | Significantly shortened QT and QTc intervals. Maximal effect observed at a free plasma concentration of approximately 1.7 µM. | [5] |
Detailed Experimental Protocol: Evaluation in Anesthetized Dogs
This protocol is designed to assess the in vivo effects of this compound on cardiac electrophysiology.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% N,N-dimethylacetamide, 70% polyethylene glycol 400, 20% water for injection)[6]
-
Adult male beagle dogs
-
Anesthesia (e.g., sodium pentobarbital)
-
ECG recording system with needle electrodes
-
Apparatus for blood collection
-
Analytical equipment for determining plasma drug concentrations
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Insert needle electrodes for recording a standard lead II ECG.
-
Baseline Recordings: Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval for a stable period before drug administration.
-
Drug Administration: Administer this compound intravenously. A dose of 10 mg/kg can be infused over a specific period (e.g., 10 minutes).[5] A vehicle control group should be included.
-
ECG Monitoring: Continuously record the ECG throughout the drug infusion and for a designated post-infusion period (e.g., 60 minutes).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, during infusion, and post-infusion) to determine the plasma concentration of this compound.
-
Data Analysis:
-
Measure ECG intervals at various time points.
-
Correct the QT interval for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction).
-
Correlate the changes in QTc interval with the plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Statistically compare the effects of this compound with the vehicle control.
-
Caption: Experimental workflow for in vivo cardiovascular assessment of this compound.
Proposed In Vivo Neurological and Pain Studies
While this compound is characterized as a hERG activator, the broader class of potassium channel openers, particularly those acting on KCNQ2/3 channels, has shown promise in treating epilepsy and neuropathic pain.[7][8] The following are proposed protocols to investigate the potential effects of this compound in these therapeutic areas.
Proposed Protocol: Maximal Electroshock (MES) Seizure Model in Mice (Epilepsy)
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle solution
-
Adult male mice (e.g., C57BL/6)
-
Corneal electrode apparatus for electroshock delivery
-
Standard anticonvulsant drug as a positive control (e.g., phenytoin)
Procedure:
-
Animal Groups: Divide mice into several groups: vehicle control, positive control, and multiple dose groups for this compound.
-
Drug Administration: Administer this compound or the control compounds via an appropriate route (e.g., intraperitoneal injection) at a specified time before the seizure induction (e.g., 30-60 minutes).
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: Determine the percentage of animals in each group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED50) of this compound.
Proposed Protocol: Chronic Constriction Injury (CCI) Model in Rats (Neuropathic Pain)
The CCI model is a common method for inducing neuropathic pain that mimics symptoms such as allodynia and hyperalgesia in humans.
Materials:
-
This compound
-
Vehicle solution
-
Adult male Sprague-Dawley rats
-
Surgical instruments
-
Suture material (e.g., 4-0 chromic gut)
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source for assessing thermal hyperalgesia
-
Positive control drug (e.g., gabapentin)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rats.
-
Expose the sciatic nerve in one hind limb.
-
Place four loose ligatures around the sciatic nerve.
-
-
Post-Operative Recovery and Pain Development: Allow the animals to recover for several days to a week for neuropathic pain symptoms to develop.
-
Baseline Pain Assessment: Before drug administration, measure baseline mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) in both the injured and uninjured paws.
-
Drug Administration: Administer different doses of this compound, vehicle, or a positive control.
-
Post-Dose Pain Assessment: Measure mechanical and thermal sensitivity at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups and the vehicle control to determine the analgesic efficacy of this compound.
Caption: Proposed experimental workflows for epilepsy and neuropathic pain studies.
Safety and Toxicology Considerations
Given that this compound is a potent hERG activator, a key safety concern is the potential for excessive shortening of the QT interval, which could lead to proarrhythmic events.[3] Therefore, in all in vivo studies, it is crucial to carefully monitor cardiac function. A comprehensive safety assessment should also include:
-
In vitro safety profiling: Assess the activity of this compound on a panel of other ion channels, receptors, and enzymes to identify potential off-target effects.
-
Acute and chronic toxicity studies: Evaluate the effects of single and repeated doses of this compound in rodent and non-rodent species, including monitoring for clinical signs, body weight changes, food and water consumption, and performing histopathological analysis of major organs.
-
Cardiovascular safety pharmacology: Conduct detailed cardiovascular assessments in conscious, telemetered animals to evaluate the effects on blood pressure, heart rate, and ECG parameters over an extended period.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. The established protocols for cardiovascular assessment are crucial for characterizing its primary mechanism of action and cardiac safety profile. The proposed protocols for epilepsy and neuropathic pain will enable the exploration of its potential therapeutic applications in neurological disorders. A thorough investigation of both efficacy and safety is essential for the further development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Therapeutic Potential of ICA-105574
Introduction
ICA-105574 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to Long QT Syndrome (LQTS), a condition that can cause life-threatening arrhythmias.[3][4] this compound enhances the hERG channel current (IKr) primarily by removing channel inactivation.[1][2][4] This mechanism of action suggests its therapeutic potential in treating LQTS and preventing cardiac arrhythmias.[3][4] However, a thorough assessment of its efficacy and safety is crucial. This document provides detailed protocols for in vitro and in vivo studies to evaluate the therapeutic potential of this compound.
In Vitro Assessment of this compound
1.1. Electrophysiological Characterization
The primary in vitro method to assess the activity of this compound is through electrophysiological recordings, specifically the patch-clamp technique.[5][6][7] This allows for the direct measurement of ion channel currents in cells expressing the target channel.
1.1.1. Manual and Automated Patch-Clamp Electrophysiology
-
Objective: To determine the potency and efficacy of this compound on hERG channels and to assess its selectivity against other cardiac ion channels.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG (KCNH2) channel are commonly used.[8][9] For selectivity profiling, cells expressing other key cardiac ion channels such as NaV1.5 (sodium channel), CaV1.2 (calcium channel), and other potassium channels (e.g., Kir2.1, Kv7.1, Kv4.3) should be utilized.[10]
Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Culture cells expressing the ion channel of interest to 70-80% confluency. Dissociate the cells using a non-enzymatic solution and plate them onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol appropriate for the specific ion channel being studied. For hERG, a typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG.
-
Record baseline currents and then perfuse the cells with increasing concentrations of this compound.
-
Wash out the compound to assess the reversibility of its effects.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current to the baseline and plot a concentration-response curve.
-
Fit the curve with the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill slope.
-
Data Presentation
| Parameter | This compound Value | Reference Compound |
| hERG EC50 | 0.5 ± 0.1 µM[1][2] | - |
| hERG Hill Slope | 3.3 ± 0.2[1][2] | - |
| Selectivity (IC50/EC50) | To be determined | - |
1.1.2. Thallium Flux Assay
-
Objective: A higher-throughput method to assess the activity of KCNQ channel openers, which can be adapted for hERG activators.[11][12] This assay measures the influx of thallium ions through the channel, which is detected by a fluorescent dye.
Protocol: Thallium Flux Assay
-
Cell Preparation: Plate cells expressing the hERG channel in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Thallium Addition and Measurement: Add a thallium-containing solution and immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the ion channel activity. Determine the EC50 from the concentration-response curve.
1.2. Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound on the hERG potassium channel.
Caption: Workflow for the in vitro assessment of this compound.
Ex Vivo and In Vivo Assessment of this compound
2.1. Ex Vivo Cardiac Electrophysiology
-
Objective: To evaluate the effects of this compound on the action potential duration (APD) in isolated cardiac tissue or whole hearts.
-
Models: Langendorff-perfused guinea pig or rabbit hearts are commonly used models.[8][13]
Protocol: Langendorff-Perfused Heart
-
Heart Isolation: Euthanize the animal and rapidly excise the heart.
-
Perfusion: Cannulate the aorta and perfuse the heart with Krebs-Henseleit solution in a retrograde manner.
-
Recording: Place recording electrodes on the ventricular epicardium to measure the monophasic action potential (MAP).
-
Compound Administration: After a stabilization period, perfuse the heart with increasing concentrations of this compound.
-
Data Analysis: Measure the MAP duration at 90% repolarization (MAPD90) at each concentration.
Data Presentation
| Concentration (µM) | % Change in MAPD90 |
| 0.1 | To be determined |
| 1 | To be determined |
| 10 | To be determined |
2.2. In Vivo Efficacy and Safety Assessment
-
Objective: To assess the ability of this compound to shorten the QT interval on an electrocardiogram (ECG) in a living animal and to evaluate its potential pro-arrhythmic risk.
-
Models: Anesthetized dogs or guinea pigs are suitable models.[8][13] Animal models of LQTS can be induced pharmacologically (e.g., with sotalol) or through genetic modification.[3]
Protocol: In Vivo ECG Recording
-
Animal Preparation: Anesthetize the animal and insert ECG leads to record cardiac electrical activity.
-
Drug Administration: Administer this compound intravenously or orally.
-
ECG and Blood Sampling: Continuously record the ECG and collect blood samples at various time points to determine the plasma concentration of the drug.
-
Data Analysis: Measure the QT interval and correct it for heart rate (QTc). Correlate the changes in QTc with the plasma concentration of this compound.
Data Presentation
| Dose (mg/kg) | Free Plasma Conc. (µM) | % Change in QTc |
| 1 | To be determined | To be determined |
| 3 | To be determined | To be determined |
| 10 | ~1.7[8] | Significant shortening[8] |
2.3. In Vivo Models for Other Potential Indications
Given that KCNQ channels are involved in neuronal excitability, openers of these channels are being investigated for epilepsy and pain.[11][12] While this compound is primarily a hERG activator, its potential effects on neuronal KCNQ channels could be explored in relevant animal models.
-
Epilepsy Models: Maximal electroshock (MES) or pentylenetetrazol (PTZ) induced seizure models in rodents can be used to screen for anticonvulsant activity.[14][15][16]
-
Pain Models: Models of neuropathic or inflammatory pain, such as the chronic constriction injury (CCI) or formalin test in rodents, can be employed.
2.4. In Vivo Workflow Diagram
Caption: Workflow for the ex vivo and in vivo assessment of this compound.
The assessment of this compound's therapeutic potential requires a multi-faceted approach, beginning with detailed in vitro characterization of its effects on the hERG channel and other cardiac ion channels. Promising in vitro results should be followed by ex vivo and in vivo studies in relevant animal models to establish a clear relationship between drug exposure and pharmacological effect, and to assess the safety profile of the compound. While this compound shows promise as a treatment for LQTS, it is important to be mindful of potential pro-arrhythmic risks at higher concentrations.[4][17] Careful dose-response studies are therefore essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axxam.com [axxam.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of an hERG Activator, this compound, on Electrophysiological Properties of Canine Hearts [jstage.jst.go.jp]
- 14. ijpsr.com [ijpsr.com]
- 15. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A PAS-targeting hERG1 activator reduces arrhythmic events in Jervell and Lange-Nielsen syndrome patient-derived hiPSC-CMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICA-105574 as a Tool Compound for Studying Ion Channel Gating
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105574, with the chemical name 3-nitro-N-(4-phenoxyphenyl)benzamide, is a significant pharmacological tool for investigating the gating mechanisms of specific voltage-gated potassium channels.[1][2] This compound exhibits distinct and opposing effects on the inactivation gating of two related channel types: the ether-a-go-go (EAG) and the ether-a-go-go-related gene (ERG) potassium channels.[1][2] Specifically, this compound acts as a potent activator of human ERG 1 (hERG, Kv11.1) channels by removing their rapid, voltage-dependent inactivation.[3][4][5] In stark contrast, it enhances the slow inactivation of human EAG 1 (hEAG1, Kv10.1) channels, thereby inhibiting their current.[1] This dual activity makes this compound an invaluable probe for dissecting the molecular determinants of inactivation gating in these channels.
While some compounds with the "ICA" prefix are known to modulate KCNQ channels, extensive literature review reveals that this compound's primary and well-documented activity is on hERG and hEAG channels. Researchers should exercise caution and perform initial validation experiments if considering its use for other channel types.
Data Presentation
The following tables summarize the quantitative effects of this compound on hERG and hEAG channels.
Table 1: Effect of this compound on hERG Channel Activity
| Parameter | Value | Cell System | Comments | Reference |
| EC50 | 0.5 ± 0.1 µM | HEK293 cells | Potentiation of current amplitude. | [3] |
| 0.42 ± 0.04 µM | HEK293 cells | Activation of hERG currents. | [6] | |
| Hill Slope (nH) | 3.3 ± 0.2 | HEK293 cells | Steep concentration-dependence. | [3] |
| 2.5 ± 0.3 | HEK293 cells | [6] | ||
| Maximal Current Increase (Emax) | >10-fold | HEK293 cells | [3] | |
| 5.5 ± 0.3-fold | HEK293 cells | [6] | ||
| Voltage Dependence Shift | +183 mV at 2 µM | Xenopus oocytes | Shift in the voltage dependence of inactivation. | [1] |
Table 2: Effect of this compound on hEAG Channel Activity
| Effect | Description | Cell System | Reference |
| Inhibition | Reduces initial peak outward current and induces time-dependent decay. | Xenopus oocytes | [1] |
| Inactivation | Enhances the rate and extent of slow inactivation. | Xenopus oocytes | [1][2] |
| Voltage Dependence | Does not alter the voltage dependence of inactivation. | Xenopus oocytes | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound interacts with a common, hydrophobic binding pocket within the pore domain of both hERG and hEAG channels, bounded by the S5 and S6 segments.[1][2][7] Despite binding to the same general site, the compound elicits opposite functional effects due to the intrinsic differences in the inactivation gating mechanisms of the two channels.[1][2]
Caption: Opposing effects of this compound on hERG and hEAG channel inactivation gating.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound using common electrophysiological techniques.
Protocol 1: Whole-Cell Patch-Clamp Recording in Mammalian Cells (e.g., HEK293)
This protocol is suitable for characterizing the concentration-dependent effects of this compound on hERG or hEAG channels stably or transiently expressed in a mammalian cell line.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the ion channel of interest in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single, isolated cell.
- Hold the cell at a membrane potential of -80 mV.
- Apply voltage protocols to elicit channel currents. For hERG, a typical protocol to assess inactivation is a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current. For hEAG, a simple depolarizing step to +30 mV for several seconds can be used.[1]
- Record baseline currents in the vehicle control solution.
- Perfuse the cell with increasing concentrations of this compound and record currents at each concentration until a steady-state effect is observed.
4. Data Analysis:
- Measure the peak outward current and/or the peak tail current.
- Normalize the current amplitudes to the control (vehicle) condition.
- Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill slope.
- To study voltage-dependence of inactivation, use a two-pulse protocol and fit the normalized current data with a Boltzmann function.
A[label="Prepare Cells Expressing\nTarget Channel"];
B[label="Prepare External and\nInternal Solutions"];
C [label="Prepare this compound Stock\nand Working Solutions"];
D [label="Establish Whole-Cell\nPatch-Clamp Configuration"];
E [label="Record Baseline Currents\n(Vehicle Control)"];
F [label="Apply Voltage Protocol"];
G [label="Perfuse with this compound"];
H [label="Record Currents at\nSteady-State"];
I[label="Repeat for Multiple\nConcentrations"];
J [label="Data Analysis:\nConcentration-Response Curve,\nVoltage-Dependence Shift"];
A -> D;
B -> D;
C -> G;
D -> E -> F -> G -> H -> I -> J;
}
Caption: Workflow for electrophysiological characterization of this compound.
Protocol 2: Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is ideal for studying channels expressed at high levels and for initial characterization.
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the ion channel of interest.
- Incubate oocytes for 1-5 days at 18°C in Barth's saline solution.[1]
2. Solutions:
- Recording Solution (ND96): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
- This compound Solutions: Prepare as described in Protocol 1, diluting in ND96.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with ND96.
- Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
- Clamp the oocyte at a holding potential of -100 mV.[1]
- Apply voltage-clamp protocols similar to those described for patch-clamp. A 10-second pulse to +30 mV is effective for both hERG and hEAG.[1]
- Record baseline currents and then perfuse with this compound solutions.
4. Data Analysis:
- Analysis is similar to that for patch-clamp data, focusing on changes in current amplitude, kinetics, and voltage-dependence of gating.
Conclusion
This compound is a highly specific and potent modulator of hERG and hEAG channel inactivation gating. Its opposing actions on these two channels make it an exceptional tool for investigating the structural and functional differences in their inactivation mechanisms. The protocols outlined above provide a framework for utilizing this compound to probe the intricate process of ion channel gating.
References
- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Troubleshooting & Optimization
Technical Support Center: Optimizing ICA-105574 Concentration for hERG Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ICA-105574 to activate human Ether-à-go-go-Related Gene (hERG) potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound on hERG channels?
A1: this compound is a potent and efficacious hERG channel activator. Its primary mechanism is the removal of hERG channel inactivation.[1][2][3] This leads to a significant potentiation of current amplitudes.[1][2][3]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: A starting concentration in the range of the EC50 value is recommended. The reported EC50 for this compound is approximately 0.5 µM.[1][2][3][4] However, the optimal concentration can vary depending on the experimental system and specific cell line used.
Q3: How should I prepare my stock solution of this compound?
A3: A common method is to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[5] This stock solution can then be diluted to the final desired concentration in the extracellular solution.[5]
Q4: What are the expected effects of this compound on the electrophysiological properties of hERG channels?
A4: this compound steeply potentiates hERG current amplitudes by more than 10-fold.[1][2] It shifts the midpoint of the voltage-dependence of inactivation to more positive potentials.[2][6] At higher concentrations (e.g., 3 µM), it can also cause small hyperpolarizing shifts in the voltage-dependence of activation and slow channel deactivation.[2]
Q5: Are there any potential off-target effects or proarrhythmic risks associated with this compound?
A5: While this compound is a potent hERG activator, higher concentrations may carry a potential proarrhythmic risk.[7] It is crucial to carefully titrate the concentration to achieve the desired activating effect while minimizing potential adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable hERG activation after applying this compound. | Incorrect concentration: The concentration may be too low to elicit a response. | Gradually increase the concentration of this compound in a stepwise manner (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your system. |
| Compound degradation: The stock solution of this compound may have degraded. | Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or as recommended by the supplier. | |
| Poor cell health or low hERG expression: The cells may not be healthy or may have low levels of hERG channel expression. | Ensure cells are healthy and have a good passage number. Verify hERG expression using appropriate techniques (e.g., Western blot, qPCR). | |
| Inconsistent results between experiments. | Variability in compound dilution: Inaccurate dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent final concentrations of this compound. |
| Fluctuations in experimental conditions: Changes in temperature, pH, or recording solutions can affect channel activity. | Maintain consistent experimental conditions, including temperature and the composition of intracellular and extracellular solutions, across all experiments. | |
| Observed proarrhythmic effects or cell toxicity. | Concentration is too high: High concentrations of this compound can lead to adverse effects.[7] | Reduce the concentration of this compound. Perform a dose-response curve to identify the concentration range that provides optimal activation without causing toxicity. |
| DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your experimental solution is low (typically ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's effect on hERG channels as reported in the literature.
| Parameter | Value | Reference |
| EC50 | 0.5 ± 0.1 µM | [1][2][3][4] |
| 0.42 ± 0.04 µM | [8] | |
| Hill Slope (nH) | 3.3 ± 0.2 | [1][2][3] |
| 2.5 ± 0.3 | [8] | |
| Maximal Current Increase | > 10-fold | [1][2] |
| 5.5 ± 0.3-fold | [8] | |
| Shift in V1/2 of Inactivation | > +180 mV (at 2 µM) | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on methodologies cited in the literature for studying the effects of this compound on hERG channels expressed in cell lines (e.g., HEK293).
1. Cell Preparation:
-
Culture cells stably expressing hERG channels in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[5] Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record hERG currents using a suitable voltage-clamp protocol. A typical protocol to elicit hERG currents involves a holding potential of -80 mV, followed by depolarizing steps (e.g., to +20 mV) to activate the channels, and then a repolarizing step (e.g., to -50 mV) to record the tail current.[5]
4. Data Acquisition and Analysis:
-
Acquire and digitize current recordings using appropriate software.
-
Analyze the current amplitudes, voltage-dependence of activation and inactivation, and deactivation kinetics before and after the application of this compound.
-
Construct concentration-response curves to determine the EC50 and Hill slope.
Visualizations
Caption: Proposed mechanism of this compound action on hERG channel gating.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 4. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
challenges in dissolving ICA-105574 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hERG channel activator, ICA-105574.
Troubleshooting Guide
This guide addresses common challenges that may arise during the preparation and use of this compound in experimental settings.
Problem 1: Difficulty Dissolving this compound Solid
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Visible particles or precipitate remain after vortexing or mixing.
Possible Causes:
-
Inappropriate Solvent: this compound has limited solubility in aqueous solutions and some organic solvents.
-
Suboptimal Dissolution Technique: Simple vortexing may be insufficient to fully dissolve the compound, especially at high concentrations.
-
Solvent Quality: The purity and water content of the solvent can significantly impact solubility.
Solutions:
-
Recommended Solvent: The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1]
-
Sonication: For high concentrations, ultrasonic treatment is recommended to facilitate dissolution in DMSO.[1]
-
Solvent Quality: Use freshly opened, anhydrous-grade DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the atmosphere) can significantly reduce the solubility of this compound.[1]
Problem 2: Precipitation of this compound Upon Dilution in Aqueous Buffer
Symptoms:
-
A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous experimental buffer (e.g., cell culture medium, patch-clamp external solution).
Possible Causes:
-
Poor Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When the concentration of DMSO is significantly lowered by dilution, the compound can precipitate out.
-
Final DMSO Concentration Too Low: If the final concentration of DMSO in the aqueous solution is not sufficient to maintain solubility, precipitation will occur.
Solutions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your experimental solution should be kept as high as is tolerable for your specific cell type or preparation, typically in the range of 0.1% to 0.5%. Some cell lines, like HEK293, may tolerate up to 2% DMSO in patch-clamp experiments if the same concentration is included in the internal pipette solution to balance osmolality.[2][3][4][5][6] However, it is crucial to perform a vehicle control to assess the effect of DMSO on your experimental system.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in your aqueous buffer. This can sometimes help to prevent shock precipitation that can occur when a highly concentrated stock is diluted directly into a large volume of aqueous solution.
-
Working Stock Solutions: Prepare fresh working dilutions from your concentrated DMSO stock for each experiment to minimize the risk of precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It has been reported to be soluble in DMSO at concentrations as high as 250 mg/mL, though this may require sonication to fully achieve.[1]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and efficacious activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][7] Its primary mechanism of action is the removal of hERG channel inactivation.[1] This leads to an increase in the outward potassium current during the repolarization phase of the cardiac action potential.
Q4: I am observing variability in the effect of this compound between experiments. What could be the cause?
A4: Variability can arise from several factors:
-
Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Final Concentration Accuracy: Carefully verify your dilution calculations to ensure the final concentration in your experiment is accurate.
-
Cell Passage Number: The expression levels and properties of ion channels can change with cell passage number. Try to use cells within a consistent passage range for your experiments.
-
Temperature: The gating kinetics of hERG channels are temperature-sensitive.[8] Ensure that your experiments are conducted at a consistent and controlled temperature.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (747.76 mM) | Requires sonication | [1] |
| Ethanol | Not well documented | - | |
| Methanol | Not well documented | - | |
| Acetonitrile | Not well documented | - |
Experimental Protocols
Detailed Protocol: Whole-Cell Patch-Clamp Recording of hERG Channels in HEK293 Cells with this compound Application
This protocol provides a representative methodology for assessing the effect of this compound on hERG currents using manual whole-cell patch-clamp.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing hERG channels in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
3. Patch-Clamp Electrophysiology:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds). This type of protocol is standard for assessing hERG channel activity.[9][10][11]
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
5. Application of this compound:
-
After obtaining a stable baseline recording of hERG currents for several minutes, switch the perfusion to an external solution containing the desired final concentration of this compound (e.g., 1 µM).
-
Ensure the final DMSO concentration in the external solution is kept low (e.g., ≤ 0.1%) to minimize solvent effects. Prepare a vehicle control solution with the same final DMSO concentration.
-
Record the effect of this compound on the hERG current until a steady-state effect is observed.
6. Data Analysis:
-
Measure the peak tail current amplitude in the absence (control) and presence of this compound.
-
Calculate the percentage increase in tail current to quantify the effect of this compound.
-
Analyze changes in channel gating kinetics (e.g., activation and inactivation) as required.
Visualizations
Caption: hERG channel gating and modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 8. sophion.com [sophion.com]
- 9. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
potential off-target effects of ICA-105574 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ICA-105574 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1] Its primary mechanism of action is the removal of hERG channel inactivation, leading to a significant increase in current amplitudes.[1] This potentiation of the hERG current can help to shorten the action potential duration.
Q2: I am observing a decrease in current in my non-hERG potassium channel assay when applying this compound. Is this expected?
This is a known off-target effect. This compound has been shown to have an opposite effect on the human Ether-à-go-go (hEAG1 or Kv10.1) potassium channel, causing inhibition rather than activation.[2][3] This is a critical consideration if your experimental system expresses hEAG1 channels.
Q3: Are there other known off-target effects of this compound on other ion channels?
Yes, studies have indicated that this compound can also affect other cardiac ion channels, which may lead to unexpected results in various assays. These include:
-
Inhibition of hNav1.5 (sodium channel), hKCNQ1-hKCNE1 (IKs), hKv4.3-hKChIP2.2 (Ito), Cav3.2 (ICa,T), and Kv1.5 (IKur) channels.
-
Activation of hCav1.2/β2/α2δ (ICa,L) channels.
It is important to consider the expression profile of these channels in your experimental model.
Q4: My results show a proarrhythmic effect at higher concentrations of this compound. Why is this happening?
While this compound is being investigated for its antiarrhythmic properties in conditions like Long QT Syndrome, at higher concentrations, it can lead to an overcorrection of the action potential duration, resulting in a short QT syndrome (SQTS) phenotype.[4] This can create a substrate for reentry and ventricular fibrillation, highlighting a potential proarrhythmic risk.[4]
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the final concentration of DMSO in the experimental solution should be kept low (typically <0.1%) to avoid solvent-induced effects. For long-term storage, it is recommended to store the compound as a solid at -20°C.
Troubleshooting Guides
Problem 1: Unexpected inhibition of potassium currents in a non-cardiac cell line.
-
Possible Cause: Your cell line may endogenously express hEAG1 (Kv10.1) channels. This compound is a known inhibitor of hEAG1 channels.[2][3]
-
Troubleshooting Steps:
-
Verify Channel Expression: Check the literature or perform RT-PCR or Western blotting to confirm the presence or absence of hEAG1 channels in your cell line.
-
Use a More Specific Activator: If hEAG1 expression is confirmed and is confounding your results, consider using a more selective hERG activator if your experiment allows.
-
Dose-Response Curve: Perform a dose-response experiment. The IC50 for hEAG1 inhibition is in a similar range to the EC50 for hERG activation, which can help in interpreting mixed effects.
-
Problem 2: Inconsistent results in cardiac myocyte preparations.
-
Possible Cause: Cardiac myocytes express a variety of ion channels that can be affected by this compound off-target activities (e.g., Nav1.5, Cav1.2, Kv4.3). The net effect of this compound will depend on the relative expression of these channels and the concentration of the compound used.
-
Troubleshooting Steps:
-
Isolate Specific Currents: Use specific ion channel blockers to isolate the current of interest and minimize the confounding effects of other channels. For example, use tetrodotoxin (TTX) to block Nav1.5 channels or nifedipine to block L-type Ca2+ channels.
-
Action Potential Clamp: If you are studying the effect on action potential morphology, be aware that changes in multiple currents can contribute to the observed phenotype. Use action potential clamp techniques to dissect the contribution of individual currents.
-
Concentration Control: Carefully control the concentration of this compound, as higher concentrations are more likely to induce off-target effects and potential proarrhythmia.[4]
-
Quantitative Data Summary
| Target | Action | Species | Assay | Potency (IC50 / EC50) | Reference |
| hERG (Kv11.1) | Activator | Human | Electrophysiology | EC50: 0.5 ± 0.1 µM | [1] |
| hEAG1 (Kv10.1) | Inhibitor | Human | Electrophysiology | IC50 (Ipeak): 1.38 ± 0.04 µM | [2] |
| IC50 (Iend): 0.44 ± 0.03 µM | [2] | ||||
| hNav1.5 | Inhibitor | Human | Not Specified | Not Specified | |
| hKCNQ1-hKCNE1 (IKs) | Inhibitor | Human | Not Specified | Not Specified | |
| hKv4.3-hKChIP2.2 (Ito) | Inhibitor | Human | Not Specified | Not Specified | |
| Cav3.2 (ICa,T) | Inhibitor | Human | Not Specified | Not Specified | |
| Kv1.5 (IKur) | Inhibitor | Human | Not Specified | Not Specified | |
| hCav1.2/β2/α2δ (ICa,L) | Activator | Human | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound on hERG Channels
This protocol is adapted from standard whole-cell patch-clamp techniques for assessing hERG channel activity.
1. Cell Preparation:
-
Use a stable cell line expressing hERG channels (e.g., HEK293-hERG).
-
Culture cells to 70-80% confluency on glass coverslips.
2. Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, pH 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution immediately before use.
3. Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature or 37°C.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline currents in the external solution.
-
Perfuse the cell with different concentrations of this compound and record the steady-state current at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the EC50.
Protocol 2: Investigating Off-Target Effects on hEAG1 Channels
This protocol is designed to assess the inhibitory effect of this compound on hEAG1 channels.
1. Cell Preparation:
-
Use a cell line expressing hEAG1 channels (e.g., HEK293-hEAG1).
2. Solutions:
-
Use the same internal and external solutions as for the hERG protocol.
3. Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol suitable for hEAG1, which typically involves longer depolarizing pulses to observe slow inactivation. For example, a 5-10 second depolarizing step to +40 mV.
-
Record baseline currents.
-
Apply various concentrations of this compound and record the resulting currents.
4. Data Analysis:
-
Measure both the peak outward current (Ipeak) at the beginning of the depolarizing pulse and the steady-state current at the end of the pulse (Iend).
-
Plot the percentage of inhibition of both Ipeak and Iend against the concentration of this compound.
-
Fit the data to the Hill equation to determine the IC50 values.
Visualizations
Caption: On-target and major off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Promiscuous drugs compared to selective drugs (promiscuity can be a virtue) - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of ICA-105574 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of ICA-105574 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section is designed to provide answers to specific questions regarding the handling and stability of this compound solutions.
Q1: My this compound, dissolved in DMSO, is precipitating after addition to my aqueous experimental buffer. What should I do?
A1: This is a common challenge when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. The drastic change in solvent polarity reduces the solubility of this compound, causing it to precipitate. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try the reverse. Add the small volume of your concentrated DMSO stock dropwise into the full volume of your gently vortexing aqueous buffer. This "reverse dilution" helps to disperse the DMSO and the compound more effectively, preventing localized high concentrations that lead to precipitation.
-
Adjust the Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though it is always best to determine the specific tolerance of your system. A slightly higher final DMSO concentration in your assay may be sufficient to keep this compound in solution.
-
Lower the Final Compound Concentration: It is possible that the desired final concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. Consider performing a dose-response curve to determine if a lower, more soluble concentration is still effective for your experiment.
-
Consider the Use of Pluronic F-127: For in vitro studies, a small amount of Pluronic F-127 can aid in solubilizing hydrophobic compounds in aqueous media. Prepare a stock solution of Pluronic F-127 and add it to your aqueous buffer before the addition of the this compound DMSO stock.
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.
-
Solvent Choice: this compound is soluble in DMSO.[1] It is highly recommended to use anhydrous (dry) and newly opened DMSO to prepare your stock solution, as hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the compound's solubility.[2]
-
Storage Conditions: Once prepared, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][4] For solid this compound, store it in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5]
Q3: I am observing a decline in the activity of my this compound working solution over the course of my experiment. What could be the cause?
A3: A decrease in activity over time suggests that this compound may be unstable in your aqueous experimental buffer.
-
Prepare Fresh Working Solutions: It is best practice to prepare your final working solution of this compound fresh for each experiment and use it as quickly as possible.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can lead to a decrease in the actual concentration of the compound in your solution. Using low-adhesion plastics or pre-rinsing materials with the experimental buffer may help to mitigate this.
Quantitative Data Summary
| Parameter | Solvent/Storage Condition | Value/Recommendation | Source |
| Solubility | DMSO | Soluble | [1] |
| DMSO | 250 mg/mL (747.76 mM); requires sonication | [2] | |
| Stock Solution Storage | -80°C | Up to 6 months | [2][4] |
| -20°C | Up to 1 month | [2][4] | |
| Solid Compound Storage | Long-term | -20°C (months to years) | [5] |
| Short-term | 0 - 4°C (days to weeks) | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a typical aqueous experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous experimental buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Working Solutions:
-
Prepare the final working solution by diluting the 10 mM stock solution to 10 µM in the aqueous experimental buffer. This should be done using the "reverse dilution" method described in the Troubleshooting Guide.
-
-
Time-Course Stability Study:
-
Aliquot the 10 µM working solution into separate low-adhesion microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Store the tubes at the temperature at which you conduct your experiments (e.g., 37°C).
-
At each time point, immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient will need to be developed, for example, starting with 95% A and 5% B, and increasing to 100% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
At time 0, the peak corresponding to this compound will be at its maximum.
-
At subsequent time points, monitor for a decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified pathway of a K+ channel activator.
References
- 1. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting ICA-105574 Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when working with the hERG channel activator, ICA-105574.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and efficacious activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][] Its primary mechanism of action is the removal of hERG channel inactivation, which leads to a significant potentiation of current amplitudes.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q3: What are the known off-target effects of this compound?
While this compound is a potent hERG activator, it has been shown to have opposite effects on Ether-a-go-go (EAG) K+ channels, enhancing their inactivation.[4][5] Researchers should be aware of this differential activity, especially in experimental systems where both channel types are expressed.
Q4: Can this compound be used in in-vivo studies?
Yes, this compound has been used in in-vivo studies with anesthetized dogs and in Langendorff-perfused guinea-pig hearts, where it was shown to shorten the QT and QTc intervals.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 Values
Q: We are observing significant variability in the EC50 values for this compound in our hERG channel assays. What are the potential causes and solutions?
A: Variability in EC50 values can arise from several factors, ranging from compound handling to experimental conditions. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Ensure proper storage of this compound stock solutions (-80°C for long-term).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment from a new aliquot. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips to ensure accurate dispensing of DMSO stock solutions. |
| DMSO Concentration | Keep the final DMSO concentration in the assay buffer consistent across all experiments and ideally below 0.1%. High concentrations of DMSO can affect cell membrane integrity and channel function. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number for your experiments. Older cells or cells that have been passaged too many times can exhibit altered ion channel expression and function. Ensure high cell viability (>95%) before starting the experiment. |
| Voltage Protocol | Inconsistent application of the voltage protocol can lead to variability. Ensure the voltage protocol is appropriate for studying hERG channel activation and is applied consistently in all experiments.[6] |
| Temperature Fluctuations | hERG channel kinetics are sensitive to temperature. Maintain a constant and physiological temperature (e.g., 36 ± 1 °C) throughout the experiment.[6] |
| pH of External Solution | The activity of some potassium channels, like KCNQ2/3, is sensitive to extracellular pH.[7] While not explicitly documented for this compound on hERG, it is good practice to ensure the pH of your recording solution is stable and consistent. |
Issue 2: Poor Solubility or Precipitation in Aqueous Solutions
Q: We are noticing precipitation of this compound when diluting our DMSO stock into aqueous recording solution. How can we prevent this?
A: this compound is soluble in DMSO, but can have limited solubility in aqueous solutions.
| Potential Cause | Recommended Solution |
| High Final Concentration | Avoid making large dilutions directly into the final volume of aqueous buffer. Instead, perform serial dilutions. |
| Insufficient Mixing | After adding the this compound stock to the aqueous solution, ensure thorough mixing by vortexing or gentle agitation. |
| Use of Pluronic F-127 | For challenging compounds, the addition of a small amount of Pluronic F-127 to the final solution can help to maintain solubility. |
Issue 3: Rundown of Channel Activity
Q: We are observing a gradual decrease in hERG current amplitude over the course of our patch-clamp experiments, even in control conditions. What could be the cause?
A: This phenomenon, known as "rundown," is a common issue in patch-clamp electrophysiology.
| Potential Cause | Recommended Solution |
| Dialysis of Intracellular Components | In the whole-cell patch-clamp configuration, essential intracellular components can be washed out. Including ATP and GTP in the intracellular solution can sometimes mitigate rundown. |
| Cell Health | Ensure the cells are healthy before patching. Unhealthy cells are more prone to rundown.[8] |
| Seal Stability | A poor gigaohm seal can lead to rundown. Aim for a seal resistance of >1 GΩ.[9] |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for hERG activation | 0.42 ± 0.04 µM to 0.5 ± 0.1 μM | [1][10][11] |
| Hill Slope (nH) | 2.5 ± 0.3 to 3.3 ± 0.2 | [1][10] |
| Molecular Weight | 334.33 g/mol | [] |
| Molecular Formula | C19H14N2O4 | [] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound on hERG Channels
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in Minimum Essential Medium supplemented with 10% FBS and 0.5 mg/mL geneticin.[10]
-
Solutions:
-
Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.[8]
-
Obtain a whole-cell configuration with a seal resistance >1 GΩ.[9]
-
Maintain the holding potential at -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol might involve a depolarizing step to +10 mV followed by a repolarizing step to -50 mV.[10]
-
Perfuse the cell with the external solution containing different concentrations of this compound. Ensure the final DMSO concentration is consistent across all concentrations and the vehicle control.
-
-
Data Analysis:
-
Measure the peak tail current at -50 mV.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC50 and Hill slope.
-
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. This compound | hERG activator | Probechem Biochemicals [probechem.com]
- 12. Patch Clamp Protocol [labome.com]
Technical Support Center: Mitigating Potential Proarrhythmic Risk of ICA-105574
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and mitigate the potential proarrhythmic risk of ICA-105574, a potent hERG channel activator. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and efficacious activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] Its primary mechanism of action is the removal of hERG channel inactivation, which leads to an increase in the outward potassium current (IKr) during the cardiac action potential.[1][2][3] This enhancement of IKr results in a shortening of the action potential duration (APD) and, consequently, a shortening of the QT interval on an electrocardiogram (ECG).[1][3][4]
Q2: Why is a hERG channel activator like this compound a potential proarrhythmic risk?
While hERG channel blockers are well-known for causing drug-induced Long QT Syndrome and Torsades de Pointes (TdP), hERG channel activators pose a different proarrhythmic risk.[4][5][6] Excessive activation of the hERG channel can lead to a significant shortening of the cardiac action potential and the QT interval, a condition known as Short QT Syndrome (SQTS).[4][6][7][8][9] SQTS is associated with an increased risk of life-threatening arrhythmias, including atrial and ventricular fibrillation, and sudden cardiac death.[7][8][10] Although this compound has shown anti-arrhythmic properties in models of delayed repolarization, it has also demonstrated a potential proarrhythmic risk at higher concentrations.[3]
Q3: How can we assess the proarrhythmic risk of this compound in our experiments?
A comprehensive assessment of proarrhythmic risk should follow the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[3][8][11][12][13][14][15][16] This involves a multi-pronged approach:
-
In Vitro Ion Channel Profiling: Quantify the effects of this compound not only on hERG but also on other key cardiac ion channels, primarily the late sodium channel (Nav1.5) and the L-type calcium channel (Cav1.2).[14][17] A balanced effect on multiple ion channels can sometimes mitigate the risk posed by a primary effect on a single channel.
-
In Silico Modeling: Integrate the quantitative ion channel data into a computational model of the human ventricular cardiomyocyte action potential. This allows for the prediction of the net effect of the compound on the APD and can provide a torsade metric score to classify the proarrhythmic risk.
-
Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): Utilize this integrated in vitro model to confirm the in silico predictions and to identify any unexpected electrophysiological effects of this compound in a human cardiac context.
Q4: What are the potential strategies to mitigate the proarrhythmic risk of this compound?
Mitigation strategies for a hERG activator focus on counteracting the excessive shortening of the action potential duration. Potential approaches include:
-
Concomitant Ion Channel Modulation: Co-administration of agents that selectively inhibit other repolarizing currents or enhance depolarizing currents could potentially counteract the effects of this compound. For instance, drugs that block other potassium channels or activate calcium or sodium channels might prolong the APD. However, this approach requires careful consideration to avoid introducing new proarrhythmic risks.
-
Targeted Drug Design: A more refined approach involves modifying the chemical structure of this compound to achieve a more balanced ion channel profile. For example, designing derivatives that also exhibit mild inhibitory effects on Nav1.5 or Cav1.2 could offset the potent hERG activation.
-
Selective Targeting of hERG Subunits: Research suggests that targeting specific domains of the hERG channel, such as the Per-Arnt-Sim (PAS) domain in the N-terminus of the hERG1a subunit, could offer a more selective way to enhance IKr without the off-target effects and proarrhythmic potential of some broad hERG activators.[18]
-
Pharmacological Counter-agents: In a clinical context for SQTS, drugs like quinidine and disopyramide, which block IKr, have been used to prolong the QT interval.[9][12] While counterintuitive for a developmental compound, understanding the mechanism of these agents can inform mitigation strategies.
Troubleshooting Guides
Issue 1: Excessive APD Shortening in Ventricular Myocyte Assays
| Potential Cause | Troubleshooting Steps |
| High concentration of this compound | Perform a detailed concentration-response curve to identify the threshold for significant APD shortening. Correlate this with expected therapeutic concentrations. |
| Lack of compensatory ion channel activity | Profile the test system (e.g., specific cell line or animal model) for the expression and function of other key cardiac ion channels (Nav1.5, Cav1.2, etc.). |
| Experimental conditions | Ensure physiological temperature (35-37°C) and appropriate pacing frequency, as these can influence APD. |
Issue 2: Inconsistent or Unexpected Results in hERG Patch Clamp Assays
| Potential Cause | Troubleshooting Steps |
| Cell health and seal quality | Monitor cell membrane integrity and ensure a high-resistance seal (>1 GΩ) to minimize leak currents.[2] |
| Voltage clamp protocol | Use standardized CiPA-recommended voltage protocols to ensure data consistency and comparability.[2][4][5][10][19] |
| Compound stability and solubility | Prepare fresh stock solutions and verify the solubility of this compound in the experimental buffer. Use appropriate vehicle controls. |
| "Run-up" or "run-down" of hERG current | Allow for a stable baseline recording before compound application. If current instability persists, investigate the cell line and recording conditions.[2] |
Quantitative Data Summary
Table 1: Known Electrophysiological Effects of this compound
| Parameter | Value | Species/Test System | Reference |
| hERG Activation (EC50) | 0.5 ± 0.1 µM | Not specified | [1][2] |
| Action Potential Duration (APD) | Concentration-dependent shortening | Guinea-pig ventricular myocytes | [1][3] |
| QT/QTc Interval | Significant shortening | Langendorff-perfused guinea-pig hearts; Anesthetized dogs | [3][4] |
Table 2: Example of a Comprehensive Ion Channel Profile (Omecamtiv Mecarbil)
| Ion Channel | IC50 |
| hERG | 125.5 µM |
| Nav1.5 (peak) | > 300 µM |
| Cav1.2 | > 300 µM |
Experimental Protocols
1. Manual Patch Clamp Protocol for hERG, Nav1.5, and Cav1.2 (CiPA-recommended)
-
Objective: To determine the IC50 or EC50 of this compound on key cardiac ion channels.
-
Cell Lines: HEK293 cells stably expressing human hERG, Nav1.5, or Cav1.2 channels.
-
General Conditions:
-
Temperature: 35-37°C
-
Recording Technique: Whole-cell patch clamp
-
Data Acquisition: Digitize at >2 kHz and filter at 1 kHz.
-
-
Voltage Protocols: Utilize the standardized voltage protocols recommended by the FDA for CiPA studies. These protocols are designed to accurately assess drug effects on the channels.[4][5][19]
-
Data Analysis: Calculate the percentage of inhibition or activation at various concentrations and fit the data to a Hill equation to determine the IC50 or EC50.
2. Action Potential Duration (APD) Measurement in Isolated Ventricular Myocytes
-
Objective: To measure the effect of this compound on the action potential duration.
-
Preparation: Isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or rat).[18][20]
-
Recording Technique: Whole-cell patch clamp in current-clamp mode.
-
Stimulation: Elicit action potentials using brief (~2 ms) depolarizing current pulses at a physiological frequency (e.g., 1 Hz).
-
Data Analysis: Measure the APD at 50% and 90% repolarization (APD50 and APD90). Analyze the concentration-dependent effects of this compound on these parameters.
Visualizations
Caption: Workflow for proarrhythmic risk assessment of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac hERG K+ Channel as Safety and Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERG (KCNH2 or Kv11.1) K+ channels: screening for cardiac arrhythmia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short QT syndrome: mechanisms, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of drug-induced proarrhythmia in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological mechanisms of long and short QT syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. media.sciltp.com [media.sciltp.com]
- 13. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of hERG Channels: Opening New Applications for the Biophysics of Antiarrhythmic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. aups.org.au [aups.org.au]
Technical Support Center: Administration of ICA-105574 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hERG channel activator ICA-105574 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous solutions (e.g., saline). | This compound is poorly soluble in water. When a concentrated DMSO stock is diluted with an aqueous solution, the compound may crash out as the solvent polarity rapidly changes. | 1. Slow Dilution: Add the aqueous solution to the DMSO stock very slowly while vortexing or sonicating to maintain a homogenous mixture. 2. Use of Co-solvents: Prepare a formulation with co-solvents to improve solubility. A published formulation for intravenous administration in dogs used a vehicle of 10% N,N-dimethylacetamide, 70% polyethylene glycol 400 (PEG 400), and 20% water for injection.[1] 3. Alternative Vehicles: Consider using alternative solubilizing agents such as cyclodextrins (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in saline).[2] |
| Animal exhibits signs of distress or adverse reaction post-injection (e.g., vocalization, lethargy, scratching at the injection site). | The vehicle, particularly high concentrations of DMSO, can cause local irritation, pain, or systemic effects.[3] | 1. Minimize DMSO Concentration: Ensure the final concentration of DMSO in the injected formulation is as low as possible, ideally below 10% for intravenous (IV) and intraperitoneal (IP) routes.[3] 2. Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific effects. 3. Monitor Animals Closely: Observe animals for any adverse reactions immediately after dosing and at regular intervals. |
| Inconsistent or unexpected experimental results. | 1. Formulation Instability: this compound may not be stable in the prepared formulation over time, leading to inaccurate dosing. 2. Inaccurate Dosing: Poor solubility or precipitation can lead to inconsistent amounts of the compound being administered. | 1. Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize potential degradation.[4] 2. Ensure Complete Dissolution: Visually inspect the solution for any particulates before administration. If necessary, gentle warming or sonication may be used, but the stability of the compound under these conditions should be considered. |
| Observed proarrhythmic effects at higher doses. | This compound is a potent hERG channel activator. At high concentrations, excessive shortening of the cardiac action potential could potentially lead to arrhythmias.[5] | 1. Dose-Response Studies: Conduct careful dose-escalation studies to determine the optimal therapeutic window. 2. ECG Monitoring: If possible, monitor the electrocardiogram (ECG) of the animals to assess the effects on cardiac repolarization and detect any proarrhythmic events. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] Its primary mechanism is the removal of hERG channel inactivation, which leads to an increase in the outward potassium current (IKr) and a shortening of the cardiac action potential duration.[6]
2. What is a recommended starting dose for in vivo studies?
In a study with anesthetized dogs, a dose of 10 mg/kg of this compound administered intravenously significantly shortened the QT and QTc intervals.[7] The free plasma concentration at the maximal effect was approximately 1.7 µM.[7] The in vitro EC50 for hERG activation is approximately 0.42 µM.[7] Researchers should perform dose-response studies in their specific animal model to determine the optimal dose for their experimental endpoint.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
4. What is a suitable vehicle for intravenous administration of this compound?
Due to its poor aqueous solubility, a co-solvent system is recommended for intravenous administration. A formulation used in a canine study consisted of:
-
10% N,N-dimethylacetamide
-
70% Polyethylene glycol 400
-
20% Water for injection[1]
It is crucial to ensure the final concentration of any organic solvents is within the tolerated limits for the specific animal model and administration route to avoid vehicle-related toxicity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| EC50 for hERG activation | 0.42 ± 0.04 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs
| Dose (IV) | Effect | Free Plasma Concentration at Max Effect | Reference |
| 10 mg/kg | Significant shortening of QT and QTc intervals | ~1.7 µM | [7] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Intravenous Administration
This protocol is based on a formulation used in a study with anesthetized dogs.[1] Researchers should adapt the volumes and concentrations based on the required dose for their specific animal model.
Materials:
-
This compound powder
-
N,N-dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Water for Injection (WFI)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound.
-
Prepare the Vehicle: In a sterile vial, combine the vehicle components in the following ratio: 10% DMA, 70% PEG 400, and 20% WFI. For example, to prepare 10 mL of vehicle, mix 1 mL of DMA, 7 mL of PEG 400, and 2 mL of WFI.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but ensure the compound is stable under these conditions.
-
-
Sterile Filtration: For intravenous administration, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any particulates.
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound.
Caption: Troubleshooting logic for formulation precipitation issues.
Caption: Simplified signaling pathway of this compound action on cardiac myocytes.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ICA-105574 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the KCNQ2/3 and hERG channel modulator ICA-105574 in patch clamp experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during patch clamp recordings with this compound, presenting them in a question-and-answer format.
Issue 1: Inconsistent or Noisy Recordings
-
Question: My baseline recordings are unstable, or I'm observing a high level of noise after applying this compound. What could be the cause?
-
Possible Causes & Solutions:
-
Poor Seal Formation: A gigaohm seal is crucial for high-quality recordings. Difficulty in achieving a stable seal can be due to unhealthy cells, debris at the pipette tip, or incorrect pressure application.[1][2]
-
Troubleshooting Steps:
-
Ensure cells are healthy and not overgrown or under-confluent.
-
Use freshly pulled, clean pipettes for each recording.
-
Apply gentle positive pressure when approaching the cell to clear debris.
-
Apply gentle suction to form the seal; holding the membrane potential at -60 to -70 mV can facilitate seal formation.[2]
-
-
-
Electrode Issues: Problems with the reference or recording electrode can introduce significant noise.
-
Troubleshooting Steps:
-
Check that the reference electrode is properly chlorided and making good contact with the bath solution.[2]
-
Ensure the internal solution in the recording pipette is free of precipitates and bubbles.
-
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations or in certain buffer conditions, leading to channel blocking or instability.
-
Troubleshooting Steps:
-
Visually inspect the stock solution and the final bath solution for any signs of precipitation.
-
Consider making fresh dilutions for each experiment.
-
If solubility is a concern, the use of a sonicator for the stock solution might be helpful.
-
-
-
Issue 2: Variability in this compound Potency (EC50)
-
Question: I am observing significant variability in the EC50 values for this compound across different experiments. Why might this be happening?
-
Possible Causes & Solutions:
-
Steep Concentration-Response: this compound has a steep Hill slope (approximately 3.3), meaning small variations in concentration can lead to large changes in current amplitude.[3][4]
-
Troubleshooting Steps:
-
Be meticulous with serial dilutions and ensure accurate final concentrations in the recording chamber.
-
Use calibrated pipettes and high-quality reagents.
-
-
-
Incomplete Washout: Inadequate washout between applications of different concentrations can lead to an overestimation of potency.
-
Troubleshooting Steps:
-
Ensure a complete exchange of the bath solution between different concentrations. The flow rate of your perfusion system should be sufficient to exchange the chamber volume several times.
-
-
-
Voltage Protocol Dependence: The apparent potency of this compound can be influenced by the voltage protocol used, as it primarily acts by removing hERG channel inactivation.[3][5]
-
Troubleshooting Steps:
-
Use a consistent and appropriate voltage protocol for all experiments. For hERG channels, this typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
-
-
Issue 3: Unexpected Inhibitory Effects
-
Question: I am expecting to see potentiation of the current with this compound, but instead, I am observing an inhibition. What could explain this?
-
Possible Causes & Solutions:
-
Off-Target Effects at High Concentrations: While this compound is a known activator of hERG and KCNQ2/3 channels, high concentrations may lead to off-target inhibitory effects on other channels present in the expression system.
-
Troubleshooting Steps:
-
Perform a full concentration-response curve to determine if the inhibitory effect is only present at high concentrations.
-
Use a specific blocker for the intended target channel to confirm that the observed current is indeed from that channel.
-
-
-
Expression of Different Channel Subtypes: The effect of this compound can vary between different channel subtypes. For example, it has opposite effects on hERG (activation) and hEAG1 (inhibition) channels.[6][7]
-
Troubleshooting Steps:
-
Verify the identity of the channel being expressed in your cell line using molecular biology techniques (e.g., qPCR, Western blot) or by confirming the expected biophysical and pharmacological properties with other known modulators.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound on hERG channels?
-
Q2: What is the reported EC50 of this compound for hERG channels?
-
Q3: Does this compound have effects on other channels besides hERG?
-
Q4: What are some general best practices for patch clamp recordings to ensure data quality?
Quantitative Data Summary
| Parameter | Value | Channel | Reference |
| EC50 | 0.5 ± 0.1 µM | hERG | [3][4] |
| Hill Slope (nH) | 3.3 ± 0.2 | hERG | [3][4] |
Experimental Protocols
Standard Whole-Cell Voltage Clamp Protocol for hERG Channels
-
Cell Culture: Use a stable cell line expressing hERG channels (e.g., HEK293 cells). Plate cells at an appropriate density to ensure they are in a healthy, sub-confluent state for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[2]
-
Recording:
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to measure the peak tail current.
-
Apply different concentrations of this compound via a perfusion system, allowing for complete solution exchange and stabilization of the current at each concentration.
-
Visualizations
Caption: Workflow for a typical patch clamp experiment with this compound.
Caption: Mechanism of action of this compound on hERG channels.
Caption: Troubleshooting logic for this compound patch clamp data inconsistencies.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel KCNQ2/Q3 agonists as potential therapeutics for epilepsy and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
best practices for storing and handling ICA-105574
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of ICA-105574.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and efficacious activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] Its primary mechanism of action is the removal of hERG channel inactivation, which leads to an increase in the outward potassium current (IKr).[1] This action shortens the cardiac action potential duration.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid and solution forms are summarized below.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for working aliquots. Avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.34 mg of this compound (Molecular Weight: 334.33 g/mol ) in 1 mL of DMSO. Once prepared, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I am not observing the expected effect of this compound on hERG currents in my patch-clamp experiment.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if there is any doubt about the stability of the current stock.
-
-
Possible Cause 2: Incorrect Final Concentration.
-
Troubleshooting Step: Verify the calculations for the final dilution of this compound in your experimental buffer. The effective concentration can vary between cell types and experimental conditions. A concentration-response curve may be necessary to determine the optimal concentration for your specific assay.
-
-
Possible Cause 3: Poor Seal Quality or High Leak Current.
-
Troubleshooting Step: In whole-cell patch-clamp recordings, a poor seal or high leak current can mask the effect of the compound. Monitor the seal resistance and leak current throughout the experiment. If the seal is unstable, it may be necessary to prepare fresh cells or adjust the pipette solution.[2][3]
-
-
Possible Cause 4: Run-down of hERG channels.
-
Troubleshooting Step: hERG currents can exhibit "run-down" over time in the whole-cell configuration. Perform control experiments to assess the stability of the hERG current over a similar time course without the addition of this compound.
-
Issue 2: I am observing inconsistent or fluctuating hERG currents during my experiment.
-
Possible Cause 1: Seal Instability.
-
Troubleshooting Step: High concentrations of divalent cations in the extracellular solution can sometimes destabilize the gigaseal.[3] Check the composition of your external solution and consider optimizing it if seal instability is a persistent issue.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: hERG channel gating is sensitive to temperature. Ensure that your experimental setup maintains a stable temperature.[3]
-
-
Possible Cause 3: Low Channel Expression.
-
Troubleshooting Step: If the hERG current amplitude is small, it can be difficult to distinguish from background noise. If using a heterologous expression system, ensure that the cells have a high level of hERG expression.[4] Using cesium (Cs+) as a charge carrier instead of potassium (K+) can increase the measured current amplitude, but caution should be exercised as it may alter channel inactivation kinetics.[5][6]
-
Issue 3: I am concerned about potential off-target effects of this compound.
-
Possible Cause: this compound, like many pharmacological agents, may have off-target effects, especially at higher concentrations.
-
Troubleshooting Step: Be aware of the known off-target activities of this compound. It has been shown to inhibit other cardiac ion channels such as hNav1.5 (sodium channel) and hKCNQ1-hKCNE1 (slow delayed-rectifier potassium channel) and activate hCav1.2 (L-type calcium channel) at concentrations higher than those typically used to activate hERG channels.[7] It is advisable to use the lowest effective concentration of this compound and, if necessary, perform control experiments to rule out the contribution of off-target effects.
-
Issue 4: I am observing a proarrhythmic effect in my cellular or tissue model.
-
Possible Cause: While this compound is designed to be anti-arrhythmic in the context of Long QT Syndrome, excessive activation of hERG channels can lead to significant shortening of the action potential duration, which can be proarrhythmic.[8][9][10]
-
Troubleshooting Step: Carefully titrate the concentration of this compound to achieve the desired effect without causing excessive shortening of the action potential. Monitor for early afterdepolarizations or other proarrhythmic events in your recordings.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
-
Cell Preparation:
-
Use a stable cell line expressing human hERG channels (e.g., HEK293 or CHO cells).
-
Culture cells to 70-80% confluency.
-
Harvest cells using a gentle dissociation solution (e.g., Accutase) to ensure a single-cell suspension.[2]
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM) and record the changes in the hERG current.
-
Diagrams
Caption: A typical experimental workflow for assessing the effect of this compound on hERG currents.
Caption: Mechanism of action of this compound on the hERG potassium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 5. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions [frontiersin.org]
- 7. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiac hERG K+ Channel as Safety and Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of ICA-105574 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ICA-105574, with a focus on avoiding precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[] It is recommended to prepare a stock solution in DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: A common practice is to prepare a 10 mM stock solution of this compound in DMSO.[2]
Q3: How do I prepare my final working solution in an aqueous buffer?
A3: The final concentration of this compound for your experiment should be achieved by diluting the DMSO stock solution with your aqueous experimental buffer immediately before use.[2]
Q4: How should I store the this compound stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Q5: At what concentration is this compound typically used in experiments?
A5: The effective concentration of this compound can vary depending on the specific assay. For example, in studies involving hERG channels, EC50 values have been reported to be around 0.5 µM.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your aqueous experimental buffer can lead to inaccurate results. The following guide provides steps to troubleshoot and avoid this issue.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate after diluting the DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution is too high and exceeds its solubility limit. | - Prepare a fresh dilution at a lower final concentration.- Increase the percentage of DMSO in the final solution, if your experimental system can tolerate it. Be sure to run a vehicle control with the same final DMSO concentration. |
| The aqueous buffer has a pH that is not optimal for this compound solubility. | While specific pH-solubility data is not readily available, you can empirically test a range of physiologically relevant pH values for your buffer to see if solubility improves. | |
| The stock solution was not properly mixed before dilution. | Ensure the DMSO stock solution is completely thawed and vortexed gently before taking an aliquot for dilution. | |
| Inconsistent or lower-than-expected experimental results. | Micro-precipitation, not visible to the naked eye, may be occurring, reducing the effective concentration of the compound. | - Always prepare the final aqueous solution of this compound immediately before adding it to your experiment.[2]- Consider a brief sonication of the final solution before use to help dissolve any small aggregates. |
| The compound has degraded due to improper storage or multiple freeze-thaw cycles. | - Use a fresh aliquot of the stock solution for each experiment.- Ensure the stock solution has been stored correctly at -20°C or -80°C.[3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer for a final concentration of 1 µM.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous experimental buffer (e.g., KCM211 solution containing 98 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH adjusted to 7.6 with NaOH)[2]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 334.33 g/mol ).[]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
-
Working Solution Preparation (e.g., 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Immediately before your experiment, perform a serial dilution of the 10 mM stock solution into your aqueous experimental buffer to achieve the desired final concentration. For a 1 µM final solution, you can perform a 1:1000 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution, ensuring rapid mixing.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of ICA-105574 and NS1643 Efficacy as hERG Potassium Channel Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent human Ether-à-go-go-Related Gene (hERG) potassium channel activators: ICA-105574 and NS1643. This analysis is supported by a summary of key experimental data and detailed methodologies.
Both this compound and NS1643 are recognized as activators of hERG (KCNH2) channels, which play a critical role in cardiac repolarization. Their primary mechanism of action involves modulating the channel's gating properties to increase potassium ion (K+) efflux, thereby shortening the action potential duration. While both compounds share this general mechanism, they exhibit distinct potencies and efficacies, which are detailed below.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters for this compound and NS1643 based on available electrophysiological data.
| Parameter | This compound | NS1643 | Target Channel |
| EC₅₀ | 0.5 ± 0.1 µM[1][2] | 10.5 µM[3] | hERG (KCNH2) |
| Maximal Current Increase | > 10-fold[1][2][4] | ~80% increase in steady-state outward current at 10 µM[5] | hERG (KCNH2) |
| Mechanism of Action | Removes hERG channel inactivation[1][2][6] | Partial agonist, slows the rate of hERG inactivation[3] | hERG (KCNH2) |
| Hill Slope (nₕ) | 3.3 ± 0.2[1][2] | Not reported | hERG (KCNH2) |
A study directly comparing the two compounds suggested that this compound has a more efficient antiarrhythmic activity than NS1643.[6][7] In experiments with isolated guinea-pig hearts, both compounds shortened the action potential duration in a concentration-dependent manner.[6][7] However, only this compound was able to completely prevent ventricular arrhythmias induced by IKr and IKs inhibitors.[6][7] It is important to note that at higher concentrations, this compound showed a potential proarrhythmic risk in normal hearts.[6][7]
Experimental Protocols
The data presented above are primarily derived from whole-cell patch-clamp electrophysiology experiments. A detailed methodology for such an experiment is provided below.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing hERG Channel Activation
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding the hERG (KCNH2) channel using a suitable transfection reagent (e.g., Lipofectamine).
-
A co-transfection with a green fluorescent protein (GFP) plasmid can be used to identify transfected cells.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
The extracellular (bath) solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
-
Voltage Protocol and Data Analysis:
-
Cells are held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
The peak tail current amplitude is measured as an indicator of hERG channel activity.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound (this compound or NS1643) and measuring the corresponding increase in tail current.
-
The data are fitted to the Hill equation to determine the EC₅₀ and Hill slope.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of hERG channel activation by small molecules and a typical experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of ICA-105574 in Counteracting hERG Channel Inactivation: A Comparative Analysis
For Immediate Release
A deep dive into the validation of ICA-105574's effect on hERG channel inactivation reveals its potent and unique mechanism of action. This guide provides a comparative analysis of this compound with other known hERG channel modulators, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing cardiovascular safety and efficacy studies.
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction, often manifested as impaired channel inactivation, can lead to life-threatening arrhythmias. This compound has emerged as a potent activator of the hERG channel, primarily by targeting and removing its inactivation. This guide offers an objective comparison of this compound's performance against other alternative compounds, substantiated by quantitative data and detailed experimental protocols.
Quantitative Comparison of hERG Channel Activators
The following table summarizes the key quantitative parameters of this compound and other compounds known to modulate hERG channel inactivation. The data highlights the superior potency of this compound in removing inactivation, as evidenced by its low EC50 value and the substantial shift it induces in the voltage dependence of inactivation.
| Compound | Primary Mechanism of Action on hERG | EC50 Value (µM) | Effect on Voltage Dependence of Inactivation | Hill Slope (nH) |
| This compound | Removes inactivation | 0.5 ± 0.1 [1][2] | >180 mV positive shift at 2 µM [2] | 3.3 ± 0.2 [1][2] |
| NS1643 | Primarily shifts voltage dependence of activation | 10.5 (for activation) | Minimal effect on inactivation | Not widely reported for inactivation |
| PD-118057 | Attenuates inactivation | 2.9 (for inactivation shift) | +19 mV positive shift at 10 µM | ~2 |
| PD-307243 | Attenuates inactivation | Not widely reported | +16 mV positive shift at 3 µM | Not widely reported |
Deciphering the hERG Inactivation Pathway
The inactivation of the hERG channel is a complex process crucial for normal cardiac rhythm. The following diagram illustrates the key states of the hERG channel and the influence of this compound.
References
A Comparative Guide to hERG Channel Activators: ICA-105574 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Dysfunction of this channel can lead to Long QT Syndrome (LQTS), a condition that increases the risk of life-threatening arrhythmias. Consequently, activators of the hERG channel are of significant interest as potential therapeutic agents. This guide provides a detailed comparison of ICA-105574 with other notable hERG channel activators, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action and Potency
hERG channel activators can be broadly classified based on their primary mechanism of action. This compound is a potent activator that primarily functions by removing hERG channel inactivation.[1][2][3] This leads to a significant potentiation of current amplitudes. Other activators, such as RPR260243, primarily act by slowing the deactivation kinetics of the channel.[4][5][6][7] PD-118057 and NS1643 are also known to attenuate channel inactivation.[8][9]
The following table summarizes the key quantitative data for this compound and other selected hERG channel activators.
| Compound | EC50 | Hill Slope (nH) | Primary Mechanism of Action | Reference |
| This compound | 0.5 ± 0.1 µM | 3.3 ± 0.2 | Removes inactivation | [1][2][3] |
| NS1643 | 10.5 µM | Not Reported | Attenuates inactivation | [10] |
| PD-118057 | ~1-3 µM (produces significant current increase) | Not Reported | Attenuates inactivation | [11] |
| RPR260243 | 1-30 µM (concentration range of effect) | Not Reported | Slows deactivation | [12] |
Comparative Efficacy in Preclinical Models
Studies have demonstrated the antiarrhythmic potential of these compounds. This compound has been shown to prevent arrhythmias induced by cardiac delayed repolarization and can reverse the inhibition of repolarizing currents caused by drugs like dofetilide and moxifloxacin.[1] In a direct comparison, this compound was found to be more effective than NS1643 in preventing ventricular arrhythmias in guinea-pig hearts, although both compounds could reverse drug-induced prolongation of the action potential duration (APD).[13]
PD-118057 has also been shown to shorten APD and prevent QT prolongation caused by dofetilide.[11] RPR260243 has demonstrated antiarrhythmic benefits in a zebrafish heart model by abbreviating APD and increasing refractoriness.[4][7]
Signaling Pathway and Experimental Workflow
The activation of the hERG channel by these small molecules involves direct interaction with the channel protein, leading to conformational changes that enhance potassium ion flux. The diagram below illustrates the general mechanism of action for different classes of hERG activators.
Caption: Mechanisms of hERG channel activation.
The evaluation of hERG channel activators typically follows a standardized experimental workflow, beginning with in vitro electrophysiology assays and progressing to ex vivo and in vivo models.
Caption: Experimental workflow for hERG activator evaluation.
Experimental Protocols
The data presented in this guide are primarily derived from patch-clamp electrophysiology studies. Below is a generalized protocol for assessing the effect of a compound on hERG channels expressed in a stable cell line.
Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment.
Electrophysiology:
-
Recording Technique: Whole-cell patch-clamp recordings are performed at room temperature or physiological temperature (35-37°C).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current. For example:
-
Hold the cell at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate the channels.
-
Repolarize to -50 mV for 3 seconds to measure the peak tail current. This sequence is repeated at regular intervals (e.g., every 15 seconds).
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an appropriate amplifier and data acquisition system.
-
The effect of the test compound is assessed by perfusing the cells with a known concentration of the compound and measuring the change in current amplitude.
-
Concentration-response curves are generated by applying a range of compound concentrations to determine the EC50 and Hill slope.
-
Action Potential Duration Measurement in Isolated Cardiomyocytes:
-
Ventricular myocytes are isolated from animal hearts (e.g., guinea pig).
-
Action potentials are elicited by current injection under current-clamp mode.
-
The action potential duration at 90% repolarization (APD90) is measured before and after the application of the hERG activator.
Selectivity Profile
An important consideration in drug development is the selectivity of a compound for its target. While the activators discussed here primarily target the hERG channel, it is crucial to assess their effects on other cardiac ion channels to identify potential off-target effects. For instance, PD-118057 has been shown to have no major effect on INa, ICa/L, IK1, and IKs currents, indicating a high degree of selectivity for the hERG channel.[11]
Conclusion
This compound stands out as a highly potent hERG channel activator with a clear mechanism of action involving the removal of channel inactivation. Its demonstrated efficacy in preclinical models of arrhythmia makes it a valuable tool for research in cardiac electrophysiology and a promising lead compound for the development of antiarrhythmic drugs. When selecting a hERG activator, researchers should consider the specific requirements of their study, including the desired mechanism of action, potency, and selectivity profile. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]
- 3. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 7. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ICA-105574 and Dofetilide: IKr Activation vs. Blockade
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Modulators of the hERG Potassium Channel
This guide provides a detailed comparative analysis of ICA-105574, a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, and dofetilide, a well-established selective blocker of the same channel. The proper functioning of the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is critical for cardiac repolarization. Modulation of this channel presents both therapeutic opportunities for arrhythmias and a significant risk of pro-arrhythmic events. This document aims to provide a comprehensive overview of their contrasting mechanisms, electrophysiological effects, and potential clinical implications, supported by experimental data.
At a Glance: Key Pharmacological and Electrophysiological Properties
The following table summarizes the core characteristics of this compound and dofetilide, offering a rapid comparison of their primary actions and effects.
| Parameter | This compound | Dofetilide |
| Primary Mechanism of Action | hERG/IKr Channel Activator | hERG/IKr Channel Blocker |
| Molecular Effect | Removes hERG channel inactivation | Selectively blocks the IKr current |
| Electrophysiological Effect | Shortens action potential duration (APD) | Prolongs action potential duration (APD) |
| Therapeutic Indication | Investigational (e.g., Long QT Syndrome) | Atrial fibrillation and flutter |
| Pro-arrhythmic Risk | Potential for arrhythmias at higher concentrations (e.g., by over-shortening APD)[1] | High risk of Torsades de Pointes (TdP) |
Quantitative Analysis: Potency and Cellular Effects
The potency and cellular effects of this compound and dofetilide have been characterized in various in vitro and in vivo models. The following tables present key quantitative data from these studies.
Table 1: In Vitro Potency on hERG/IKr Channels
| Compound | Assay System | Parameter | Value |
| This compound | hERG channels expressed in HEK293 cells | EC50 (hERG activation) | 0.5 ± 0.1 μM[2] |
| Dofetilide | hERG channels expressed in HEK293 cells (Automated patch-clamp) | IC50 (hERG block) | 7 nM |
| Dofetilide | Rabbit ventricular myocytes (Manual patch-clamp) | IC50 (IKr block) | 13 nM |
Table 2: Effects on Cardiac Action Potential Duration (APD)
| Compound | Experimental Model | Concentration | Effect on APD90 |
| This compound | Guinea-pig ventricular myocytes | 3-10 μM | Concentration-dependent shortening[2] |
| Dofetilide | Human ventricular trabeculae | 0.01 - 0.1 μM | Concentration-dependent prolongation[3] |
| Dofetilide | Isolated remodelled canine ventricular myocytes | 1 µM | Prolongation (384 ± 111 to 490 ± 134 ms) |
Mechanism of Action: A Tale of Two Modulators
The opposing effects of this compound and dofetilide stem from their distinct interactions with the hERG potassium channel, a critical component in the repolarization phase of the cardiac action potential.
Dofetilide , a class III antiarrhythmic agent, is a highly selective blocker of the IKr current.[4] By binding to the pore region of the hERG channel, it impedes the outward flow of potassium ions, thereby delaying repolarization and prolonging the action potential duration.[4] This prolongation of the refractory period is the basis for its antiarrhythmic effect in conditions like atrial fibrillation. However, excessive prolongation of the APD can lead to early afterdepolarizations (EADs), a known trigger for the life-threatening arrhythmia, Torsades de Pointes (TdP).[4]
In stark contrast, This compound is a potent activator of the hERG channel. Its primary mechanism involves the removal of the channel's natural inactivation process.[2] This leads to an increased outward potassium current during the plateau phase of the action potential, accelerating repolarization and consequently shortening the action potential duration.[2] This property makes it a potential therapeutic agent for Long QT Syndrome, a condition characterized by delayed repolarization. However, at higher concentrations, this compound can also pose a pro-arrhythmic risk, potentially by excessively shortening the APD.[1]
A key finding from comparative studies is that this compound can reverse the inhibitory effects of dofetilide on IKr. In guinea-pig ventricular myocytes, 1 μM of this compound was shown to reverse the inhibition of peak repolarizing currents caused by dofetilide to control levels.[2]
References
- 1. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability [frontiersin.org]
- 4. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiarrhythmic Properties of ICA-105574
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiarrhythmic agent ICA-105574 with other established antiarrhythmic drugs. The information presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and drug development efforts.
Introduction to this compound
This compound is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2] Its primary mechanism of action involves the removal of hERG channel inactivation, leading to a significant increase in current amplitude.[2] This action shortens the cardiac action potential duration, a key factor in preventing arrhythmias associated with delayed repolarization, such as Long QT Syndrome.[1][3] Studies have shown that this compound can effectively prevent arrhythmias induced by IKr and IKs inhibitors.[1] However, it is important to note that at higher concentrations, this compound may carry a potential proarrhythmic risk.[1]
Comparative Analysis: this compound vs. Other Antiarrhythmic Agents
To provide a clear and objective comparison, the following tables summarize the quantitative data on the effects of this compound and other selected antiarrhythmic drugs on key ion channels and cardiac action potential duration.
Table 1: Comparative Effects on a Key Ion Channel
| Compound | Primary Target | Action | EC50 / IC50 (µM) | Cell Type |
| This compound | hERG (IKr) | Activator (removes inactivation) | 0.5 ± 0.1 (EC50) | HEK293 cells |
| NS1643 | hERG (IKr) | Activator | 10.5 (EC50) | Xenopus oocytes |
| Dofetilide | hERG (IKr) | Blocker | 0.012 (IC50) | HEK293 cells |
| Flecainide | Nav1.5 (INa) | Blocker (use-dependent) | 7.4 (IC50, use-dependent) | Xenopus oocytes |
| Quinidine | Nav1.5 (INa) & hERG (IKr) | Blocker | 28.9 (IC50, Nav1.5) / 0.41 (IC50, hERG) | HEK293 cells / Mammalian cell line |
Table 2: Comparative Effects on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes
| Compound | Concentration | Effect on APD | Notes |
| This compound | 3-10 µM | Concentration-dependent shortening | Reverses APD prolongation by dofetilide and moxifloxacin.[2] |
| NS1643 | 10 µM | Shortens APD | |
| Dofetilide | 10-30 nM | Prolongs APD | Reverse rate-dependent effect.[4] |
| Flecainide | 10 µM | Prolongs APD at 30% and 90% repolarization | Attenuates rate adaptation of ventricular repolarization.[5][6][7] |
| Quinidine | 5 mg/L | Delays later part of repolarization | Also depresses peak Ca2+ current.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Electrophysiology: Patch-Clamp Assay for hERG Channel Activity
Objective: To determine the effect of a compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 MgATP, with the pH adjusted to 7.2.
-
Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV to activate the channels, followed by a repolarizing step to -50 mV to record the tail current, which is a hallmark of hERG activity.
-
Compound Application: The test compound is applied at various concentrations to the extracellular solution, and the effect on the hERG current amplitude and kinetics is measured.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition or activation against the compound concentration. The EC50 or IC50 value is then calculated from this curve.
Ex Vivo Model: Langendorff-Perfused Heart
Objective: To assess the effect of a compound on the global electrophysiology of an isolated heart.
Methodology:
-
Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (typically 37°C) and pressure.
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the ventricles using MAP electrodes. A pseudo-ECG is also recorded.
-
Pacing: The heart is typically paced at a constant cycle length.
-
Compound Administration: The test compound is infused into the perfusion solution at various concentrations.
-
Data Measurement: Changes in action potential duration (APD) at different levels of repolarization (e.g., APD90), QT interval, and the occurrence of arrhythmias are measured and analyzed.
In Vivo Model: Anesthetized Canine Model of Arrhythmia
Objective: To evaluate the antiarrhythmic or proarrhythmic potential of a compound in a living animal model.
Methodology:
-
Animal Preparation: A dog is anesthetized, and catheters are placed for drug administration and blood pressure monitoring. Surface ECG leads are attached to monitor cardiac electrical activity.
-
Arrhythmia Induction: Arrhythmias can be induced through various methods, such as programmed electrical stimulation, administration of arrhythmogenic agents (e.g., a combination of an IKr blocker and a sympathomimetic), or by creating a myocardial infarction model.
-
Compound Administration: The test compound is administered intravenously at different doses.
-
Data Monitoring and Analysis: Continuous ECG and hemodynamic monitoring are performed. The effects of the compound on the induced arrhythmias, QT interval, QRS duration, and other ECG parameters are recorded and analyzed. Plasma samples may be collected to determine drug concentrations.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow.
Caption: Comparison of antiarrhythmic mechanisms.
References
- 1. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide attenuates rate adaptation of ventricular repolarization in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quinidine on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of ICA-105574 for hERG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Due to its role in preventing cardiac arrhythmias, it is a key target in drug development, both for desired therapeutic effects and for off-target safety screening. ICA-105574 has emerged as a potent activator of the hERG channel, offering potential therapeutic benefits. This guide provides an objective comparison of this compound's specificity for hERG channels against other hERG activators and its activity on other key cardiac ion channels.
Comparative Analysis of hERG Channel Activators
This compound demonstrates high potency in activating hERG channels by removing channel inactivation.[1] Its specificity, however, is a crucial consideration for its therapeutic potential. This section compares the activity of this compound with other known hERG activators, NS1643 and RPR260243, and its effects on the closely related hEAG1 channel as well as the cardiac sodium (Nav1.5) and calcium (Cav1.2) channels.
| Compound | Target Channel | Mechanism of Action | Potency (EC50/IC50) | Reference |
| This compound | hERG (KCNH2) | Activator (Removes Inactivation) | 0.5 ± 0.1 µM (EC50) | [1] |
| hEAG1 (KCNH1) | Inhibitor | 1.38 ± 0.04 µM (IC50, peak), 0.44 ± 0.03 µM (IC50, end) | [2] | |
| Nav1.5 | No significant effect reported | - | ||
| Cav1.2 | No significant effect reported | - | ||
| NS1643 | hERG (KCNH2) | Activator | 10.5 µM (EC50) | [3] |
| hERG2 (KCNH6) | Activator | - | [3] | |
| hERG3 (KCNH7) | Activator (at 10 µM), Partial Antagonist (at 20 µM) | - | [4][5] | |
| Nav1.5 | No significant effect reported | - | ||
| Cav1.2 | No significant effect reported | - | ||
| RPR260243 | hERG (KCNH2) | Activator (Slows Deactivation) | - | [6][7] |
| Cardiac Na+ channels | No significant effect | - | ||
| KCNQ1/KCNE1 | No significant effect | - |
Key Observations:
-
This compound is a highly potent hERG channel activator with an EC50 value in the sub-micromolar range.
-
Notably, this compound exhibits an opposing effect on the closely related hEAG1 channel, acting as an inhibitor. This highlights a degree of selectivity within the ether-à-go-go channel family, but also a potential for off-target effects.
-
NS1643 is another hERG activator, though less potent than this compound. It also demonstrates activity on other hERG channel subtypes (hERG2 and hERG3).
-
RPR260243 is reported to be selective for hERG with little effect on other cardiac ion channels, though quantitative data on a broad panel is limited.
Experimental Protocols
The following are detailed methodologies for the key electrophysiological experiments used to characterize the activity of compounds on cardiac ion channels.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.[4][8][9][10]
General Procedure:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human ion channel of interest (hERG, Nav1.5, or Cav1.2) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the entire cell membrane.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Compound Application: Test compounds are applied to the cells via a perfusion system.
hERG (Kv11.1) Channel Assay:
-
Objective: To measure the effect of a compound on the rapidly activating delayed rectifier potassium current (IKr).
-
Cell Line: HEK293 or CHO cells stably expressing hERG.
-
Temperature: Recordings are typically performed at physiological temperature (35-37°C) or room temperature (22-25°C).
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[2]
-
Internal Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 1.75 MgCl2, 5.374 CaCl2 (pH adjusted to 7.2 with KOH).[2]
-
Voltage Protocol:
Nav1.5 Channel Assay:
-
Objective: To measure the effect of a compound on the peak and late cardiac sodium current.
-
Cell Line: HEK293 cells stably expressing Nav1.5.
-
Temperature: 35-37°C.
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose (pH adjusted to 7.4 with NaOH).[5]
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 5 HEPES, 5 EGTA, 1 MgCl2, 5 MgATP, 0.4 TrisGTP (pH adjusted to 7.2 with CsOH).[5]
-
Voltage Protocol (Peak Current):
Cav1.2 Channel Assay:
-
Objective: To measure the effect of a compound on the L-type calcium current.
-
Cell Line: HEK293 or CHO cells stably expressing Cav1.2, β2, and α2δ subunits.
-
Temperature: 35-37°C.
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose (pH adjusted to 7.4 with NaOH).[5]
-
Internal Solution (in mM): 120 Aspartic Acid, 120 CsOH, 10 CsCl, 10 HEPES, 10 EGTA, 5 MgATP, 0.4 TrisGTP (pH adjusted to 7.2 with CsOH).[5]
-
Voltage Protocol:
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the processes involved in evaluating compound specificity and the proposed mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing ion channel specificity.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of hERG potassium channels by a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 5. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Potassium channel activity controls breast cancer metastasis by affecting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. hERG channel agonist NS1643 strongly inhibits invasive astrocytoma cell line SMA-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mutations in NaV1.5 Reveal Calcium-Calmodulin Regulation of Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ICA-105574's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of the hERG potassium channel activator, ICA-105574, with other known hERG activators. The information presented is collated from independent research studies to provide a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. Dysfunction of the hERG channel is associated with Long QT Syndrome, a disorder that can lead to life-threatening cardiac arrhythmias. hERG channel activators are being investigated as potential therapeutic agents to restore normal channel function and shorten the action potential duration. The primary mechanism of action for this compound is the removal of hERG channel inactivation, a key gating process that regulates channel activity.[1]
Comparative Analysis of hERG Channel Activators
The following table summarizes the electrophysiological effects of this compound in comparison to other well-characterized hERG channel activators: RPR260243, PD-118057, and NS1643. The data is compiled from studies utilizing whole-cell patch-clamp techniques on heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
| Parameter | This compound | RPR260243 | PD-118057 | NS1643 |
| Primary Mechanism | Removes inactivation | Slows deactivation | Attenuates inactivation | Attenuates inactivation, shifts activation |
| EC₅₀ | ~0.5 µM[1] | ~15 µM (for tail current) | Not clearly defined | ~10.5 µM[2] |
| Effect on Inactivation | Strong attenuation, >180 mV positive shift in V₁/₂ | Modest attenuation | Attenuates inactivation, +19 mV shift in V₁/₂ at 10 µM | Shifts V₁/₂ of inactivation by +21 to +35 mV |
| Effect on Activation | Small hyperpolarizing shift at higher concentrations | No significant effect | No significant effect | Negative shift in V₁/₂ of activation |
| Effect on Deactivation | 2-fold slowing at 3 µM | Pronounced slowing | No significant effect | Slows deactivation |
| Cell System(s) Studied | HEK293, Xenopus oocytes | HEK293, Xenopus oocytes | Xenopus oocytes | Xenopus oocytes, HEK293, CHO |
Experimental Protocols
The following section details a representative experimental protocol for characterizing the effects of hERG channel modulators using whole-cell patch-clamp electrophysiology.
Cell Preparation and Solutions
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with hERG cDNA are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418). For experiments, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[3]
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl₂, 1.75 MgCl₂, 4 Na₂-ATP. The pH is adjusted to 7.2 with KOH.[3]
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Holding Potential: Cells are typically held at -80 mV.[3]
-
Activation Protocol: To elicit hERG currents, a depolarizing step to a voltage between +20 mV and +60 mV for a duration of 500 ms to 2 s is applied.[3][4]
-
Tail Current Protocol: Following the depolarizing step, the membrane potential is repolarized to a level between -40 mV and -120 mV to record the tail currents, which reflect the deactivation of the channels.[4][5]
-
Inactivation Protocol: To assess the voltage dependence of inactivation, a two-pulse protocol is used. A prepulse to various voltages is applied to induce inactivation, followed by a test pulse to a depolarized potential to measure the available current.
-
Visualizing Mechanisms and Workflows
hERG Channel Gating and Modulation by this compound
The following diagram illustrates the principal states of the hERG channel and the mechanism by which this compound promotes the open state.
Caption: Mechanism of this compound on hERG channel gating.
Experimental Workflow for Electrophysiological Analysis
This diagram outlines the typical workflow for assessing the effect of a compound like this compound on hERG channels using the patch-clamp technique.
Caption: Workflow for patch-clamp analysis of hERG modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of ICA-105574
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of ICA-105574, a potent hERG potassium channel activator. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
I. Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound
| Parameter | Species/Cell Line | Concentration | Effect | Reference |
| hERG Current Activation | HEK293 cells expressing hERG | 0.5 ± 0.1 µM | EC50 for >10-fold increase in current amplitude | [1] |
| HEK293 cells expressing hERG | 2 µM | +183 mV shift in voltage dependence of inactivation | [2] | |
| Action Potential Duration (APD90) | Guinea Pig Ventricular Myocytes | 3 µM | Significant shortening | [1] |
| Guinea Pig Ventricular Myocytes | 10 µM | Further concentration-dependent shortening | [1] | |
| Reversal of hERG Blockade | Guinea Pig Ventricular Myocytes | 1 µM | Reverses inhibition by Dofetilide and Moxifloxacin | [1] |
| hEAG1 Current Inhibition | Xenopus Oocytes expressing hEAG1 | 0.44 ± 0.03 µM | IC50 for inhibition of current at the end of a 10s pulse | [2] |
| Xenopus Oocytes expressing hEAG1 | 1.38 ± 0.04 µM | IC50 for inhibition of peak outward current | [2] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Parameter | Animal Model | Dose/Concentration | Effect | Corresponding Free Plasma Concentration | Reference |
| QT and QTc Interval | Anesthetized Dogs | 10 mg/kg (i.v.) | Significant shortening | ~1.7 µM | [3] |
| Monophasic Action Potential Duration (MAP90) | Langendorff-Perfused Guinea Pig Hearts | Not specified | Significant shortening | Not applicable | [3] |
| QT and QTc Interval | Langendorff-Perfused Guinea Pig Hearts | Concentration-dependent | Shortening | Not applicable | [4] |
II. Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Objective: To determine the effect of this compound on hERG channel activity and action potential duration.
-
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel were used for hERG current measurements.
-
Ventricular myocytes were enzymatically isolated from adult guinea pigs for action potential duration recordings.[5]
-
-
Recording Conditions:
-
Whole-cell patch-clamp technique was employed.[5]
-
External Solution (for hERG currents): Typically contained (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for hERG currents): Typically contained (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
Temperature: Experiments were conducted at physiological temperatures (around 35-37°C).
-
-
Voltage Clamp Protocol for hERG Activation:
-
A specific voltage protocol is used to elicit and measure hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. The effect of this compound is assessed by comparing the current amplitude and kinetics before and after drug application.
-
-
Current Clamp Protocol for Action Potential Duration:
-
Action potentials were elicited by injecting a brief depolarizing current pulse.
-
The action potential duration at 90% repolarization (APD90) was measured before and after the application of this compound at various concentrations.[5]
-
-
Data Analysis:
-
Concentration-response curves were generated to calculate the EC50 value for hERG activation.
-
Changes in APD90 were quantified and compared across different concentrations of this compound.
-
Ex Vivo Cardiac Electrophysiology: Langendorff-Perfused Heart
-
Objective: To assess the effects of this compound on cardiac electrophysiology in an isolated whole-heart preparation.
-
Heart Preparation:
-
Recording Parameters:
-
A pseudo-ECG was recorded using electrodes placed on the surface of the heart to measure QT and QTc intervals.
-
Monophasic action potentials (MAPs) were recorded from the ventricular epicardium to measure MAP duration at 90% repolarization (MAP90).[6]
-
-
Experimental Protocol:
-
After a stabilization period, baseline ECG and MAP recordings were obtained.
-
This compound was added to the perfusate at increasing concentrations.
-
Recordings were continuously monitored to assess drug-induced changes.
-
-
Data Analysis:
-
Changes in QT, QTc, and MAP90 were measured and compared to baseline values.
-
In Vivo Cardiac Electrophysiology: Anesthetized Dog Model
-
Objective: To evaluate the systemic effects of this compound on cardiac electrophysiology and determine its pharmacokinetic-pharmacodynamic relationship.
-
Animal Preparation:
-
Recording Parameters:
-
A surface lead II ECG was continuously recorded to measure QT and QTc intervals.[8]
-
Blood samples were collected at various time points to determine the plasma concentration of this compound.
-
-
Experimental Protocol:
-
Following a baseline recording period, this compound was administered via intravenous infusion at different doses.
-
ECG recordings and blood sampling were performed at predefined intervals during and after the infusion.
-
-
Data Analysis:
-
The QT interval was corrected for heart rate using a species-specific formula (e.g., Van de Water's formula for dogs).
-
The relationship between the free plasma concentration of this compound and the change in QTc interval was analyzed.
-
III. Signaling Pathway and Mechanism of Action
This compound is a potent and efficacious activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is encoded by the KCNH2 gene. The primary mechanism of action of this compound is the removal of hERG channel inactivation.[1] This leads to an increase in the outward potassium current (IKr) during the repolarization phase of the cardiac action potential, which in turn shortens the action potential duration and the QT interval on the ECG.
Interestingly, this compound has been shown to have opposite effects on the closely related hEAG1 (human Ether-à-go-go) potassium channel, where it enhances inactivation and inhibits the current.[2] This highlights the specificity of its interaction with the hERG channel.
References
- 1. Prolongation of the QT interval by volatile anesthetics in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 3. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QT PRODACT: in vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing different hERG activators
A Comparative Guide to hERG Channel Activators for Researchers
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a voltage-gated potassium channel (Kv11.1) that is critical for cardiac repolarization.[1][2] This channel's function is essential for the proper electrical activity that coordinates the heartbeat.[3] Dysfunction, either through genetic mutation or drug-induced blockade, can lead to Long QT Syndrome (LQTS), a condition that increases the risk of life-threatening arrhythmias.[4][5][6] Consequently, identifying compounds that inhibit the hERG channel is a mandatory step in preclinical drug safety screening.[7][8]
Conversely, compounds that activate or enhance the hERG channel—hERG activators—have emerged as promising therapeutic agents for treating LQTS and other cardiac conditions.[1][3][6] These molecules work by various mechanisms to increase the potassium ion (K+) current, thereby shortening the cardiac action potential.[1][6] This guide provides a comparative overview of different hERG activators, summarizes their performance with supporting experimental data, and details the key methodologies used for their characterization.
Classification of hERG Activators
hERG activators are broadly categorized based on their primary mechanism of action on the channel's gating kinetics. The two main classes are Type 1 and Type 2 activators.[9]
-
Type 1 Activators : These compounds primarily act by slowing the deactivation (closing) of the hERG channel. This leads to a persistent K+ current upon membrane repolarization.[9][10] RPR260243 is a classic example of a Type 1 activator.[9]
-
Type 2 Activators : These activators predominantly work by attenuating the channel's rapid inactivation. By preventing the channel from entering an inactivated state, they increase the overall outward K+ current.[1][9][11] PD-118057 and ICA-105574 are well-characterized Type 2 activators.[1][12]
-
Mixed-Type Activators : Some compounds exhibit characteristics of both Type 1 and Type 2 activators. For instance, NS1643 has been reported to have mixed properties, shifting the voltage dependence of activation and affecting inactivation.[4]
Comparative Performance of hERG Activators
The following table summarizes the quantitative data for several well-studied hERG activators, providing a clear comparison of their potency and mechanisms.
| Compound | Activator Type | Primary Mechanism of Action | EC₅₀ | Key Findings & Effects |
| RPR260243 | Type 1 | Dramatically slows channel deactivation.[10][13][14] | 1-30 µM (Concentration Range)[10][15] | The first reported hERG activator; reverses action potential prolongation caused by hERG blockers like dofetilide.[10][13] |
| PD-118057 | Type 2 | Attenuates inactivation by shifting its voltage dependence to more positive potentials; does not affect activation or deactivation.[1][11][12] | 3 µM (45% increase in peak tail current)[16] | Selectively increases hERG current and shortens action potential duration in guinea pig ventricular myocytes.[16][17] |
| This compound | Type 2 | Potently removes hERG channel inactivation.[18][19] | 0.5 ± 0.1 µM[18][19] | Steeply potentiates current amplitudes more than 10-fold; prevents arrhythmias induced by delayed cardiac repolarization.[18][20] |
| NS1643 | Mixed (Type 1 & 2) | Shifts voltage dependence of activation to more negative potentials and slows the rate of inactivation.[4][21][22] | 10.5 µM[22][23] | Exhibits antiarrhythmic activity in vitro; effects can be complex, with partial antagonistic effects at higher concentrations.[21] |
Signaling Pathways and Gating Mechanisms
The gating of the hERG channel involves complex transitions between closed, open, and inactivated states. Activators modulate these transitions to enhance the K+ current. The following diagram illustrates the simplified gating pathway and the points of intervention for Type 1 and Type 2 activators.
Caption: hERG channel gating pathway and activator intervention points.
Experimental Protocols
Characterizing hERG channel activators relies on precise electrophysiological and cell-based assays. The two most common methods are whole-cell patch-clamp and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function, providing detailed information about channel gating kinetics and pharmacology.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO) stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension and transferred to a recording chamber containing an extracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
A glass micropipette filled with intracellular solution is used to form a high-resistance seal (≥1 GΩ) with the cell membrane.[24]
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the transmembrane current.
-
Cells are held at a holding potential of -80 mV.[25]
-
A specific voltage protocol is applied to elicit hERG currents. A commonly used protocol involves a depolarizing step to +20 mV or +40 mV to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.[7][25]
-
-
Data Analysis: The recorded currents are analyzed to determine the effects of the activator on peak current amplitude, voltage-dependence of activation and inactivation, and the rates of activation, deactivation, and inactivation. EC₅₀ values are calculated from concentration-response curves.
Caption: Workflow for a whole-cell patch-clamp experiment.
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening (HTS) method used to identify and profile hERG channel modulators. It leverages the permeability of K+ channels to thallium ions (Tl⁺).[26]
Methodology:
-
Principle: Cells expressing hERG channels are loaded with a Tl⁺-sensitive fluorescent dye. When the channels open, Tl⁺ flows into the cell, binds to the dye, and produces a fluorescent signal that is proportional to channel activity.[27][28]
-
Cell Preparation: hERG-expressing cells are seeded into 96-, 384-, or 1536-well microplates and incubated.[27][29]
-
Assay Protocol:
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive dye (e.g., FluxOR™), which becomes trapped in the cytoplasm after cleavage by intracellular esterases.[28]
-
Compound Addition: The test compounds (hERG activators) are added to the wells at various concentrations and incubated.
-
Stimulation & Detection: A stimulus buffer containing Tl⁺ and an elevated K+ concentration (to depolarize the membrane and open the channels) is added.[28]
-
The increase in fluorescence is measured immediately using a kinetic plate reader. An increase in the fluorescence signal rate compared to the control indicates hERG channel activation.
-
-
Data Analysis: The rate of fluorescence increase is used to generate concentration-response curves and calculate EC₅₀ values for activators.
Caption: Workflow for a high-throughput thallium flux assay.
Conclusion
hERG channel activators represent a promising, albeit complex, class of therapeutic agents for managing cardiac arrhythmias associated with LQTS.[1][6] The development and characterization of these compounds depend on a thorough understanding of their distinct mechanisms of action, which can be elucidated using a combination of detailed electrophysiological studies and high-throughput screening assays. While Type 1 activators like RPR260243 offer a novel approach by slowing channel closing, Type 2 activators such as this compound provide potent enhancement by preventing channel inactivation. The continued investigation into these molecules, guided by the robust experimental protocols detailed here, will be crucial for developing safer and more effective antiarrhythmic therapies.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are hERG agonists and how do they work? [synapse.patsnap.com]
- 4. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of hERG Channels: Opening New Applications for the Biophysics of Antiarrhythmic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 15. Discovery of a small molecule activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 20. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. rndsystems.com [rndsystems.com]
- 24. fda.gov [fda.gov]
- 25. sophion.com [sophion.com]
- 26. benchchem.com [benchchem.com]
- 27. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for ICA-105574
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the proper disposal and safe handling of ICA-105574 (Chemical Name: 3-Nitro-N-(4-phenoxyphenyl)benzamide; CAS No: 316146-57-3). Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes the key hazard information based on the available Safety Data Sheet (SDS).[1]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Hazardous to the Aquatic Environment | GHS09 | Warning | H400: Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure risk.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
| Hand Washing | Wash hands thoroughly after handling.[1] |
Disposal Protocol for this compound
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound. This protocol is designed to be a comprehensive guide from initial waste generation to final disposal.
Waste Identification and Segregation
-
Waste Characterization: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
Waste Collection and Storage
-
Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "3-Nitro-N-(4-phenoxyphenyl)benzamide," and the associated hazard symbols (irritant, environmental hazard).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Final Disposal Procedure
-
Regulatory Compliance: The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Documentation: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the disposal company used.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
